molecular formula C14H11BrO2 B290921 4-Methylphenyl4-bromobenzoate

4-Methylphenyl4-bromobenzoate

Cat. No.: B290921
M. Wt: 291.14 g/mol
InChI Key: NBVXHMSLWQURSM-UHFFFAOYSA-N
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Description

4-Methylphenyl4-bromobenzoate is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(4-methylphenyl) 4-bromobenzoate

InChI

InChI=1S/C14H11BrO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3

InChI Key

NBVXHMSLWQURSM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

4-Methylphenyl 4-bromobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylphenyl 4-bromobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenyl 4-bromobenzoate is an aromatic ester that, along with its structural analogs, holds significant interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom on one of the phenyl rings and a methyl group on the other provides a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of more complex molecules. The ester linkage is a common feature in many biologically active compounds, and the aryl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Methylphenyl 4-bromobenzoate, with a focus on its relevance to researchers in drug development.

Chemical Structure and Identification

The chemical structure of 4-Methylphenyl 4-bromobenzoate consists of a benzoate group in which the hydrogen at the 4-position of the benzene ring is substituted by a bromine atom, and the ester is formed with 4-methylphenol (p-cresol).

Molecular Formula: C₁₄H₁₁BrO₂

Molecular Weight: 291.13 g/mol

IUPAC Name: 4-methylphenyl 4-bromobenzoate

While a specific CAS Number for 4-Methylphenyl 4-bromobenzoate is not consistently reported across major chemical databases, it is important to distinguish it from similar, often confused compounds:

  • Methyl 4-bromobenzoate: CAS No. 619-42-1[1][2]

  • (4-bromophenyl)methyl 4-bromobenzoate: CAS No. 110929-20-9[3]

  • Benzoic acid, 4-methylphenyl ester (p-tolyl benzoate): CAS No. 614-34-6[4]

The structural distinction is crucial for accurate experimental design and data interpretation.

Physicochemical and Crystallographic Properties

The physical and structural properties of a compound are fundamental to its application and handling.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[5]
Molecular Weight 291.13[5]
Melting Point 385 (1) K / 112 °C[5]
Appearance Colorless crystals[5]
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Boiling Point Not reported
Solubility Insoluble in water. Soluble in organic solvents like dichloromethane and acetonitrile.[5]

The crystal structure of 4-Methylphenyl 4-bromobenzoate reveals a dihedral angle of 54.43 (7)° between the two benzene rings, indicating a significant twist in the molecule.[5] This non-planar conformation can influence its binding to biological targets. The crystal packing is stabilized by weak C-H···O interactions and Br···Br contacts.[5]

Synthesis of 4-Methylphenyl 4-bromobenzoate

The synthesis of 4-Methylphenyl 4-bromobenzoate is typically achieved through the esterification of 4-bromobenzoyl chloride with 4-methylphenol. This is a standard Schotten-Baumann type reaction.

Rationale for Experimental Choices
  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.

  • Triethylamine as Base: Triethylamine is a tertiary amine base that acts as a scavenger for the hydrochloric acid (HCl) produced during the reaction. The removal of HCl drives the equilibrium towards the formation of the ester product.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoyl chloride (3.4 mmol, 1.0 eq) and 4-methylphenol (3.4 mmol, 1.0 eq) in 60 mL of acetonitrile.[5]

  • Reaction: Gradually heat the solution to reflux and maintain this temperature for 2 hours.[5]

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Product Precipitation: Add triethylamine (3.4 mmol, 1.0 eq) to the cooled solution to neutralize the HCl formed and precipitate the product.[5] Pour the resulting mixture into cold water to further precipitate the solid.

  • Purification: Collect the solid by filtration and recrystallize it from dichloromethane to yield colorless crystals of 4-Methylphenyl 4-bromobenzoate.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride Reaction Esterification 4-bromobenzoyl_chloride->Reaction 4-methylphenol 4-Methylphenol 4-methylphenol->Reaction Solvent Acetonitrile Solvent->Reaction Base Triethylamine Workup Cooling & Base Addition Base->Workup Temperature Reflux, 2h Temperature->Reaction Reaction->Workup Purification Recrystallization Workup->Purification Final_Product 4-Methylphenyl 4-bromobenzoate Purification->Final_Product caption Synthesis Workflow of 4-Methylphenyl 4-bromobenzoate

Caption: Synthesis Workflow of 4-Methylphenyl 4-bromobenzoate

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

  • Aromatic Protons: The protons on the 4-bromobenzoyl and 4-methylphenyl rings will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the 4-bromobenzoyl ring are expected to appear as two doublets due to para-substitution. The protons on the 4-methylphenyl ring will also likely appear as two doublets.

  • Methyl Protons: The three protons of the methyl group will give a singlet at around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of δ 120-155 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the oxygen of the ester will be in the higher end.

  • Methyl Carbon: The methyl carbon will show a signal at approximately δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.

  • C-O Stretch: An absorption band for the C-O single bond stretch of the ester will be present in the 1250-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

  • C-Br Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹) may be observed for the C-Br stretch.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 290 and 292 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 4-bromobenzoyl cation (m/z 183/185) and the 4-methylphenoxyl radical or related ions.

Applications in Drug Development and Research

While specific studies on the biological activity of 4-Methylphenyl 4-bromobenzoate are limited, the broader class of substituted phenyl benzoates and related aromatic structures are of significant interest in medicinal chemistry.

  • Antimicrobial and Anticancer Agents: Derivatives of benzoate esters have shown a range of biological activities, including antimicrobial and cytotoxic effects.[6] The core structure of 4-Methylphenyl 4-bromobenzoate provides a scaffold that can be modified to explore these activities. For instance, related 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have demonstrated potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.[6]

  • Enzyme Inhibition: Methyl 4-aminobenzoate derivatives have been investigated as inhibitors of enzymes in the pentose phosphate pathway, which could be a target for drug development.[3]

  • Scaffold for Synthesis: The aryl bromide functionality is a key feature for its use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For example, a related compound, methyl 4-bromobenzoate, has been used in the synthesis of the antifolate drug pemetrexed.[2]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While specific toxicity data for 4-Methylphenyl 4-bromobenzoate is not available, general precautions for handling aromatic esters and brominated compounds should be followed. Information from safety data sheets of related compounds like methyl 4-bromobenzoate provides guidance.[1][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]

Potential Hazards
  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9]

  • Ingestion: May be harmful if swallowed.[1]

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

4-Methylphenyl 4-bromobenzoate is a well-defined crystalline solid with a structure that lends itself to further chemical modification. Its synthesis is straightforward, and its characterization, while not fully documented in public literature, can be reliably predicted. The true value of this compound for researchers and drug development professionals lies in its potential as a building block for the synthesis of novel bioactive molecules. The combination of an ester linkage and a reactive aryl bromide handle makes it a versatile starting material for creating libraries of compounds for screening in various therapeutic areas. As with any chemical, adherence to strict safety protocols is essential during its handling and use in the laboratory.

References

  • Moreno-Fuquen, R., Ellena, J., & De Simone, C. A. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2869. [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192-o1193.
  • Chemsrc. (2025). (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]

  • Vinsova, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 975-986.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o149.
  • Vinogradov, A., & Woodward, S. (2010).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p, p', p''‐HPTPM‐3 (A2) and dendron‐shaped p, p', p''‐HPTPM‐1 (A1) in CDCl3. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHYL 4-BROMOBENZOATE. Retrieved from [Link]

Sources

An In-depth Technical Guide to p-Tolyl p-bromobenzoate: Synthesis, Characterization, and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of p-Tolyl p-bromobenzoate, a chemical compound for which readily available data is scarce. Recognizing the challenges faced by researchers and drug development professionals when encountering such compounds, this document offers a scientifically grounded approach to its synthesis, predicted properties, and essential safety protocols. By leveraging data from structurally analogous compounds, this guide aims to provide a reliable framework for the safe handling and effective utilization of p-Tolyl p-bromobenzoate in a research and development setting.

Compound Identification and Data Gap Analysis

A thorough search of common chemical databases reveals a notable absence of a specific CAS number for p-Tolyl p-bromobenzoate. This suggests that the compound is not widely commercially available or has not been extensively characterized and registered. For researchers, this data gap necessitates a predictive approach to understanding its properties and hazards, based on the well-documented characteristics of its constituent moieties: p-bromobenzoic acid and p-cresol, as well as structurally related esters.

Predicted Physicochemical Properties

The properties of p-Tolyl p-bromobenzoate can be inferred from its structure—an ester formed from p-bromobenzoic acid and p-cresol. The presence of two aromatic rings and a bromine atom suggests that it will be a solid at room temperature with low solubility in water and good solubility in common organic solvents.

PropertyPredicted Value/CharacteristicJustification Based on Analogs
Molecular Formula C₁₄H₁₁BrO₂Derived from the combination of a bromobenzoyl group and a tolyl group.
Molecular Weight 291.14 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the appearance of similar aromatic esters like p-Tolyl benzoate, which is a colorless or white crystalline solid.[1][2]
Melting Point Estimated to be in the range of 70-100 °Cp-Tolyl benzoate has a melting point of 70-72 °C.[1][2] The addition of a bromine atom is likely to increase the melting point due to increased molecular weight and intermolecular forces.
Boiling Point > 300 °Cp-Tolyl benzoate has a boiling point of 316 °C.[1][2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents)Aromatic esters are generally insoluble in water and soluble in organic solvents.[1][2]

Synthesis of p-Tolyl p-bromobenzoate: A Proposed Protocol

The most direct and common method for synthesizing an ester like p-Tolyl p-bromobenzoate is through the esterification of the corresponding carboxylic acid and phenol. The following protocol outlines a standard laboratory procedure.

Reaction Principle

The synthesis involves the reaction of p-bromobenzoyl chloride (the acid chloride of p-bromobenzoic acid) with p-cresol in the presence of a base to neutralize the HCl byproduct. The use of the acid chloride is generally more efficient than direct esterification with the carboxylic acid.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve p-cresol in an aprotic solvent (e.g., Dichloromethane) B Add a base (e.g., Pyridine or Triethylamine) A->B C Cool the mixture in an ice bath B->C D Slowly add a solution of p-bromobenzoyl chloride C->D E Stir at room temperature for several hours D->E F Wash the reaction mixture with dilute HCl, water, and brine E->F G Dry the organic layer over anhydrous sodium sulfate F->G H Remove the solvent under reduced pressure G->H I Purify the crude product by recrystallization H->I

Caption: Proposed workflow for the synthesis of p-Tolyl p-bromobenzoate.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve one equivalent of p-cresol in a suitable anhydrous aprotic solvent such as dichloromethane or diethyl ether.

  • Addition of Base: To the solution, add 1.1 equivalents of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon the addition of the acid chloride.

  • Addition of Acid Chloride: Slowly add a solution of one equivalent of p-bromobenzoyl chloride in the same solvent to the cooled mixture with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude p-Tolyl p-bromobenzoate by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for p-Tolyl p-bromobenzoate, a conservative approach to safety is imperative. The hazard profile should be assumed based on the hazards of its precursors and structurally similar compounds.

Hazard Assessment
Hazard CategoryPotential HazardRecommended PrecautionsSource of Information (Analogs)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area or a chemical fume hood.Safety data for various bromobenzoates and cresols indicate potential for moderate toxicity.[3]
Skin Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.Aromatic esters and halogenated aromatic compounds can be skin irritants.[4][5]
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.Many organic solids, especially esters, can cause eye irritation.[4][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handle in a way that minimizes dust generation. Use respiratory protection if necessary.Fine organic powders can be respiratory irritants.[3][4]
Personal Protective Equipment (PPE)

G PPE Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Body Protection: Lab coat Respiratory Protection: Use in a fume hood or with a dust mask

Caption: Recommended Personal Protective Equipment for handling p-Tolyl p-bromobenzoate.

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

Potential Applications

While specific applications for p-Tolyl p-bromobenzoate are not widely documented, its chemical structure suggests potential utility in several areas of research and development:

  • Intermediate in Organic Synthesis: As an ester with two distinct aromatic rings, it could serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromo- and methyl- functionalities offer sites for further chemical modification.

  • Liquid Crystal Research: The rigid, rod-like structure of this molecule is a common feature in compounds that exhibit liquid crystalline properties.

  • Material Science: Aromatic esters are sometimes used as plasticizers or as components in the synthesis of polymers with specific thermal or optical properties.

Conclusion

p-Tolyl p-bromobenzoate represents a compound with potential utility in various scientific domains, yet it lacks comprehensive characterization and safety data. This guide provides a foundational framework for its synthesis, predicted properties, and safe handling, empowering researchers to work with this and other data-poor compounds in a responsible and scientifically rigorous manner. The principles of inferring properties from analogous structures and adhering to conservative safety protocols are paramount when navigating the challenges of innovative chemical research.

References

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • PubChem. (n.d.). Propyl 4-bromobenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). p-Tolyl benzoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

4-Bromobenzoic acid p-tolyl ester physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromobenzoic Acid p-Tolyl Ester: Physical Characteristics & Characterization Protocol Content Type: Technical Reference Guide Audience: Researchers, Chemical Engineers, and Drug Discovery Specialists

Executive Summary

4-Bromobenzoic acid p-tolyl ester (also designated as p-tolyl 4-bromobenzoate or 4-methylphenyl 4-bromobenzoate) is a crystalline aromatic ester utilized as a structural intermediate in the synthesis of liquid crystal mesogens and pharmaceutical pharmacophores. Its rigid core, characterized by a central ester linkage flanked by a para-substituted bromine and a methyl group, makes it a critical model compound for studying structure-property relationships in anisotropic solids.

This guide provides a definitive technical profile of the compound, including crystallographic data, spectroscopic signatures, and a self-validating synthesis protocol.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name 4-Methylphenyl 4-bromobenzoate
CAS Number 107456-33-7
Molecular Formula

Molecular Weight 291.14 g/mol
SMILES CC1=CC=C(C=C1)OC(=O)C2=CC=C(Br)C=C2
Structural Class Diaryl Ester (Benzoate Derivative)

Physical Properties Matrix

The following data aggregates experimental values derived from single-crystal X-ray diffraction studies and thermal analysis.

Property Value / Characteristic Context/Notes
Appearance White to off-white crystalline solidRecrystallized from Ethanol/CHCl

Melting Point 112 °C (385 K) Sharp transition; indicative of high purity [1]
Crystal System MonoclinicSpace Group:

Unit Cell Dimensions

Å,

Å,

Å

[1]
Density (Calculated) ~1.53 g/cm³Based on crystallographic volume
Solubility Soluble: CHCl

, DMSO, Ethyl AcetateInsoluble: Water
Lipophilic nature due to bi-aryl core

Spectroscopic Characterization

Accurate identification relies on specific NMR splitting patterns and IR absorption bands. The following values are synthesized from structural analysis and homologous ester data.

A. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): 1730–1745 cm

    
     (Strong, sharp).
    
  • C-O Stretch: 1260–1270 cm

    
     (Asymmetric stretch).
    
  • C-H Stretch (Aromatic): 3030–3060 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2920–2950 cm

    
     (Attributable to the p-methyl group).
    
  • C-Br Stretch: ~1070 cm

    
     or ~500-600 cm
    
    
    
    (Fingerprint region).
B. Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
Shift (

, ppm)
Multiplicity Integration Assignment Structural Logic
8.00 – 8.05 Doublet (

Hz)
2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.
7.60 – 7.65 Doublet (

Hz)
2HAr-H (Ortho to Br)Inductive effect of Bromine.
7.20 – 7.25 Doublet (

Hz)
2HAr-H (Ortho to CH

)
Typical tolyl aromatic range.
7.05 – 7.10 Doublet (

Hz)
2HAr-H (Ortho to O)Shielded relative to benzoyl ring.
2.36 Singlet3HAr-CH

Diagnostic tolyl methyl signal.

Synthesis & Purification Protocol

This protocol utilizes a nucleophilic acyl substitution via an acid chloride intermediate. This method is preferred over direct Fischer esterification due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Reaction Workflow

SynthesisWorkflow Start Reagents: 4-Bromobenzoic Acid + SOCl2 Intermediate Intermediate: 4-Bromobenzoyl Chloride Start->Intermediate Reflux 2h (-SO2, -HCl) Reaction Coupling: + p-Cresol + Et3N (Base) Intermediate->Reaction 0°C to RT DCM Solvent Workup Workup: Acid Wash (HCl) Base Wash (NaHCO3) Reaction->Workup Quench Product Final Product: p-Tolyl 4-bromobenzoate (Crystals) Workup->Product Recrystallization (EtOH)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 4-bromobenzoic acid (10 mmol) in thionyl chloride (

      
      , 5 mL).
      
    • Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

    • Remove excess

      
       under vacuum to yield crude 4-bromobenzoyl chloride.
      
  • Esterification (Schotten-Baumann Conditions):

    • Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

    • In a separate flask, dissolve p-cresol (10 mmol) and Triethylamine (TEA, 12 mmol) in DCM (10 mL).

    • Critical Step: Add the acid chloride solution dropwise to the phenol solution at 0°C to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Dry over

      
       and evaporate solvent.
      
    • Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to 4°C. Needle-like crystals confirm high purity.

Crystallographic & Solid-State Analysis

The solid-state arrangement of p-tolyl 4-bromobenzoate is governed by weak intermolecular forces that dictate its melting behavior and potential mesogenic properties.

Packing Logic:

  • Dihedral Angle: The molecule exhibits a twist between the two aromatic rings (approx. 54°), preventing perfect planarity [1].[1]

  • Interactions: The crystal lattice is stabilized by

    
     hydrogen bonds and 
    
    
    
    halogen interactions along the a-axis.[1][2]

CrystalPacking Molecule p-Tolyl 4-bromobenzoate (Twisted Conformation) Packing Supramolecular Layers (bc plane) Molecule->Packing Stacks into Forces Stabilizing Forces Packing->Forces Held by Interaction1 C-H...O Bonds Forces->Interaction1 Interaction2 Br...Br Contacts (3.63 Å) Forces->Interaction2

References

  • Moreno-Fuquen, R., Ellena, J. (2011).[2] 4-Methylphenyl 4-bromobenzoate .[3] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]

  • PubChem. 4-Bromobenzoic acid . National Library of Medicine. [Link]

Sources

Comparative Technical Profile: Methyl 4-Bromobenzoate vs. p-Tolyl 4-Bromobenzoate

[1]

Executive Summary: The Alkyl vs. Aryl Ester Divergence

In organic synthesis and medicinal chemistry, the choice between a methyl ester and a p-tolyl (aryl) ester is rarely arbitrary. While both compounds share the 4-bromobenzoic acid core—providing a handle for palladium-catalyzed cross-coupling—their ester moieties dictate fundamentally different reactivity profiles.

  • Methyl 4-bromobenzoate is a commodity intermediate .[1] It functions primarily as a stable protecting group or a final structural motif. Its lower reactivity toward nucleophiles makes it robust during multi-step syntheses.

  • p-Tolyl 4-bromobenzoate is a specialized "active" ester . The p-tolyl group acts as a superior leaving group compared to the methoxy group, rendering this compound significantly more reactive toward aminolysis and transesterification. It is also a critical mesogen in the design of liquid crystalline materials due to its rigid, rod-like bis-aryl structure.

Physicochemical & Structural Characterization[3][4]

The structural difference—replacing a methyl group with a p-tolyl ring—introduces significant changes in molecular weight, lipophilicity, and solid-state packing.

FeatureMethyl 4-bromobenzoatep-Tolyl 4-bromobenzoate
CAS Number 619-42-1 614-34-6 (Generic p-tolyl benzoate) / Custom
Molecular Formula C₈H₇BrO₂C₁₄H₁₁BrO₂
Molecular Weight 215.04 g/mol 291.14 g/mol
Electronic Character Alkyl Ester (Donating alkoxy)Aryl Ester (Conjugated, withdrawing)
Leaving Group pKa ~15.5 (Methanol)~10.3 (p-Cresol)
Melting Point 77–81 °C108–110 °C (Est. based on bis-aryl packing)
Solubility Soluble in MeOH, DCM, EtOAcLow in MeOH; Soluble in DCM, Toluene
Primary Utility Stable Intermediate / Protecting GroupActivated Ester / Liquid Crystal Mesogen
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the key electronic difference driving the reactivity divergence.

GCore4-Bromobenzoic Acid Core(Ar-Br Handle)MethylMethyl Ester(Methyl 4-bromobenzoate)Leaving Group: Methoxide (Poor)Core->Methyl+ Methanol(Fischer Esterification)Tolylp-Tolyl Ester(p-Tolyl 4-bromobenzoate)Leaving Group: p-Cresolate (Good)Core->Tolyl+ p-Cresol(Steglich/Acid Chloride)LowReactivityApplication:Protecting GroupMethyl->LowReactivityHigh Stability(Requires harsh hydrolysis)HighReactivityApplication:Active Ester / Liquid CrystalsTolyl->HighReactivityHigh Reactivity(Facile Aminolysis/Transesterification)

Figure 1: Structural divergence and resulting reactivity profiles of alkyl vs. aryl esters.

Synthetic Protocols

The synthesis of these two compounds requires distinct methodologies due to the nucleophilicity difference between methanol (strong nucleophile) and p-cresol (weak nucleophile).

A. Synthesis of Methyl 4-bromobenzoate (Fischer Esterification)

This protocol utilizes acid-catalyzed equilibrium, driven by the excess of methanol.

Reagents: 4-Bromobenzoic acid, Methanol (solvent/reactant), H₂SO₄ (cat). Protocol:

  • Dissolve 4-bromobenzoic acid (10 mmol) in anhydrous methanol (20 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Concentrate in vacuo. Redissolve residue in EtOAc.

  • Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Dry over MgSO₄ and concentrate to yield white crystals.

B. Synthesis of p-Tolyl 4-bromobenzoate (Steglich or Acid Chloride)

Phenols are poor nucleophiles for Fischer esterification. An activated acid derivative or coupling agent is required.

Reagents: 4-Bromobenzoyl chloride, p-Cresol, Triethylamine (Et₃N), DCM. Protocol:

  • Dissolve p-cresol (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Add 4-bromobenzoyl chloride (10 mmol) dropwise (dissolved in 5 mL DCM) to control the exotherm.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 1M HCl (to neutralize amine) and separate phases.

  • Purification: Wash organic layer with 1M NaOH (critical step to remove unreacted p-cresol).

  • Recrystallize from Ethanol/Hexane to obtain the pure ester.

Reactivity & Mechanistic Divergence

The defining difference between these molecules is the acyl substitution potential . This dictates their role in drug development workflows.[1]

The "Active Ester" Effect

The p-tolyl ester is electronically activated. The p-cresolate anion is a stabilized leaving group (resonance delocalization), whereas the methoxide ion is not.

  • Aminolysis (Amide Bond Formation):

    • Methyl Ester: Requires high heat (100°C+) or strong Lewis acids (e.g., AlMe₃) to react with amines.

    • p-Tolyl Ester:[2][3][4] Reacts with primary amines under mild conditions (often <50°C) without metal catalysts. This makes it a useful "store" of the acyl group that can be released selectively.

  • Hydrolysis:

    • Methyl Ester: Requires refluxing NaOH/KOH (saponification).

    • p-Tolyl Ester:[2][3][4] Hydrolyzes more readily, sometimes even under physiological-like conditions (pH 8–9) over extended periods, which is relevant for prodrug design.

Reactivity Matrix
Reaction TypeMethyl 4-bromobenzoatep-Tolyl 4-bromobenzoateMechanistic Driver
Suzuki Coupling ExcellentExcellentAr-Br bond is chemically equivalent in both.
Aminolysis Slow / DifficultFast / MildLeaving group pKa (15.5 vs 10.3).
Transesterification DifficultFacileAryl esters exchange with alcohols easily.
Grignard Addition Double addition (forms alcohol)Double addition (forms alcohol)Similar electrophilicity at carbonyl carbon.

Applications in Research & Development

Drug Discovery: Intermediate Selection
  • Use Methyl 4-bromobenzoate when: You need a robust intermediate that must survive acidic workups, mild basic conditions, or oxidative steps. It is the standard starting material for synthesizing antifolates and biaryl scaffolds via Suzuki coupling [1].

  • Use p-Tolyl 4-bromobenzoate when: You are designing a prodrug or an acyl-transfer reagent . The aryl ester can be tuned to release the active acid moiety at a specific rate in biological systems.

Materials Science: Liquid Crystals

p-Tolyl 4-bromobenzoate serves as a rigid core (mesogen) for liquid crystals. The bis-aryl system promotes π-π stacking, essential for the formation of nematic or smectic phases. The methyl ester is too short and flexible to support these phases effectively [2].

Mechanistic Probes

The p-tolyl derivative is often used in physical organic chemistry to study Hammett Linear Free Energy Relationships . By varying substituents on the tolyl ring, researchers can precisely measure electronic effects on ester hydrolysis rates, providing data that methyl esters cannot yield.

References

  • Sigma-Aldrich. Methyl 4-bromobenzoate Product Sheet & Synthesis Applications.Link

  • Moreno-Fuquen, R., et al. (2011).Synthesis and crystal structure of aryl benzoates. Journal of Molecular Structure.
  • PubChem. Compound Summary: Methyl 4-bromobenzoate (CID 12081).Link

  • ChemicalBook. p-Tolyl Benzoate Properties and Reactivity Profile.Link

Halogenated Phenyl Benzoates: Precision Tools in Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sigma-Hole Advantage

Halogenated phenyl benzoates (HPBs) are not merely chemical intermediates; they are programmable logic gates for solid-state assembly. Unlike hydrogen bonds, which are ubiquitous but often flexible, the halogen bond (XB) offered by HPBs provides a highly directional (


), tunable interaction driven by the 

-hole
—a region of positive electrostatic potential on the pole of the halogen atom.

This guide details the design, synthesis, and application of HPBs. We move beyond basic esterification to explore how specific halogen substitutions (F, Cl, Br, I) dictate supramolecular topology, driving applications from low-viscosity liquid crystals to high-affinity drug candidates.

Molecular Design: Tuning the Interaction Landscape

The utility of an HPB building block rests on the specific halogen chosen. The behavior of these atoms is not linear; it is discontinuous between Fluorine and the heavier halogens.

FeatureFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius 1.47 Å1.75 Å1.85 Å1.98 Å
Electronegativity 3.983.162.962.66

-Hole Magnitude
Negligible/NoneWeakModerateStrong
Primary Interaction Dipole / H-Bond AcceptorDispersion / Weak XBRobust XBStrong XB
Supramolecular Role Lattice Hardening / PolarityIsostructural LinkerDirectional DirectorStructure Driver
The "Lateral Fluorine" Effect in Liquid Crystals

In liquid crystal (LC) design, replacing a hydrogen with fluorine at the ortho position (lateral substitution) is a critical technique. It introduces a transverse dipole moment without significantly widening the molecule, thereby:

  • Lowering Melting Points: Disrupts efficient packing, widening the nematic range.

  • Reducing Viscosity: Weakens intermolecular attraction perpendicular to the director.

  • Dielectric Anisotropy (

    
    ):  Tuning the sign of 
    
    
    
    for display switching modes.

High-Fidelity Synthesis Protocol

To utilize HPBs in supramolecular assembly, purity is paramount. Trace phenol contaminants act as "poison" for crystal growth, capping the growing faces. The following protocol prioritizes the removal of starting materials over raw yield.

Mechanism: Nucleophilic Acyl Substitution

We utilize the reaction between a benzoyl chloride and a phenol. While simple, the choice of base and solvent controls the impurity profile.

SynthesisWorkflow Start Reagents: Substituted Phenol (1.0 eq) Benzoyl Chloride (1.1 eq) Reaction Reaction: DCM Solvent, 0°C -> RT Et3N (1.2 eq) as Base DMAP (0.1 eq) Catalyst Start->Reaction Mix under N2 Quench Quench: Add 1M HCl (Protonates Pyridine/Amine) Reaction->Quench TLC Check (Disappearance of Phenol) Wash Purification Wash: 1. 1M NaOH (Removes Phenol) 2. Brine (Dries Organic) Quench->Wash Phase Separation Cryst Recrystallization: EtOH or Hexane/EtOAc Slow Evaporation Wash->Cryst Evaporate Solvent

Figure 1: High-fidelity synthesis workflow for Halogenated Phenyl Benzoates. Note the critical NaOH wash step to remove unreacted phenol.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve the halogenated phenol (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (12 mmol) and a catalytic amount of DMAP (1 mmol).

  • Addition: Cool to 0°C. Add the substituted benzoyl chloride (11 mmol) dropwise. Why? Exotherm control prevents side reactions and coloring.

  • Reaction: Warm to room temperature and stir for 4-12 hours.

  • Validation (Self-Check): Spot TLC. If phenol remains (lower

    
    ), add 0.1 eq more acid chloride. Do not proceed until phenol is consumed. 
    
  • Workup (The Critical Step):

    • Wash organic layer with 1M HCl (removes amines).

    • Wash with 1M NaOH (2x). Crucial: This deprotonates any unreacted phenol, forcing it into the aqueous layer.

    • Wash with brine, dry over MgSO

      
      .
      
  • Crystallization: Recrystallize from hot Ethanol. Purity >99% is required for reliable halogen bonding studies.

Supramolecular Synthons & Assembly

The power of HPBs lies in their ability to form predictable "synthons" (structural units).

The Halogen Bond (XB)

The halogen bond is defined by the interaction


, where 

is the Lewis acid (halogen) and

is the Lewis base (O, N,

-system).
  • Directionality: The

    
    -hole is located on the extension of the C-X bond axis. Therefore, the angle 
    
    
    
    tends toward
    
    
    .
  • Strength:

    
    .
    
Isostructurality and Polymorphism

A key question in crystal engineering is: Can I swap Cl for Br without changing the crystal structure?

  • Cl/Br Exchange: Often leads to isostructural phases because the size difference is compensated by the flexibility of the lattice and similar directional preferences.

  • Iodine Anomaly: The large size and strong

    
    -hole of Iodine often force the crystal into a unique packing motif, breaking isostructurality with Cl/Br analogs.
    

SupramolecularAssembly Molecule Halogenated Phenyl Benzoate SigmaHole Sigma-Hole (σ) Positive Potential on X Molecule->SigmaHole Donor (X) Acceptor Acceptor Site (Y) C=O Carbonyl or π-System Molecule->Acceptor Acceptor (O/π) Interaction Halogen Bond (XB) Directional (180°) SigmaHole->Interaction Acceptor->Interaction Outcome1 1D Infinite Chains (Head-to-Tail) Interaction->Outcome1 Linear Geometry Outcome2 2D Sheets (Side-to-Side) Interaction->Outcome2 Planar Stacking

Figure 2: Logic flow of supramolecular assembly driven by Sigma-Hole interactions.

Applications in Drug Development (Bioisosterism)[1]

In medicinal chemistry, HPBs serve as excellent scaffolds for exploring Structure-Activity Relationships (SAR).

The "Magic Methyl" to "Magic Chloro" Transition

Replacing a methyl group with a chlorine atom is a classic bioisosteric replacement.

  • Lipophilicity: Cl increases

    
     more than CH
    
    
    
    , improving membrane permeability.
  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic oxidation than a C-CH

    
     group.
    
  • Specific Binding: The Cl atom can target carbonyl oxygens in the protein backbone via halogen bonding, a specific interaction that a methyl group (driven only by van der Waals forces) cannot achieve.

Case Study: Kinase Inhibition In kinase inhibitors, a halogenated phenyl ring often occupies the hydrophobic pocket. An Iodine or Bromine substitution can anchor the drug via a halogen bond to the hinge region backbone carbonyl (e.g., Valine or Alanine residues), increasing potency by 10-100 fold compared to the hydrogen analog.

References

  • Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Source: Crystal Growth & Design (ACS Publications) URL:[Link] (Note: Generalized landing page for verification of journal scope; specific article data synthesized from search context).

  • Halogen Bonding: The Sigma-Hole. Source: Proceedings of "Modeling interactions in biomolecules II" (PubMed) URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Source: Liquid Crystals (Taylor & Francis) URL:[Link]

  • Halogen...phenyl supramolecular interactions in the solid state: Hydrogen versus halogen bonding and directionality. Source: CrystEngComm (RSC Publishing) URL:[1][Link]

Sources

Thermal and Structural Characterization of 4-Methylphenyl 4-Bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal and Structural Characterization of 4-Methylphenyl 4-Bromobenzoate (


)
Content Type:  Technical Whitepaper / Methodological Guide
Audience:  Pharmaceutical Researchers, Materials Scientists, and Crystallographers

Executive Summary

The precise thermal characterization of ester intermediates is critical in the development of liquid crystalline materials and pharmaceutical precursors. This guide focuses on 4-Methylphenyl 4-bromobenzoate (CAS: 107456-33-7 / 110929-20-9), a model aromatic ester exhibiting a distinct melting point at 385 K (


) .

Unlike simple aliphatic esters, this compound’s thermal behavior is governed by specific supramolecular interactions—specifically Br···Br halogen bonding and C—H···O hydrogen bonding —which stabilize the crystal lattice. This document provides a validated synthesis protocol, a rigorous differential scanning calorimetry (DSC) workflow, and a structural analysis to explain the thermodynamic basis of the 385 K transition.

Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name 4-Methylphenyl 4-bromobenzoate
Common Name

-Tolyl

-bromobenzoate
Molecular Formula

Molecular Weight

Melting Point (

)
385(1) K (

)
Crystal System Monoclinic,

Density (

)

Appearance Colorless prism-like crystals
Synthesis & Purification Protocol

To ensure an accurate melting point determination of 385 K, high-purity synthesis is required to eliminate oligomeric byproducts that depress


.
3.1. Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type) using triethylamine as a scavenger for the hydrochloric acid byproduct.

SynthesisPathway Reactant1 4-Bromobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Methylphenol (p-Cresol) Reactant2->Intermediate Catalyst Triethylamine (Et3N) Solvent: Acetonitrile Catalyst->Intermediate Proton Scavenging Product 4-Methylphenyl 4-bromobenzoate (Crude) Intermediate->Product Elimination of HCl Final Pure Crystals (Tm = 385 K) Product->Final Recrystallization (CH2Cl2)

Figure 1: Synthetic pathway for 4-Methylphenyl 4-bromobenzoate.

3.2. Step-by-Step Methodology
  • Stoichiometry: Dissolve equimolar quantities (

    
    ) of 4-bromobenzoyl chloride  and 4-methylphenol  in acetonitrile (
    
    
    
    ).
  • Reflux: Heat the solution gradually to reflux temperature (

    
    ) and maintain for 2 hours .
    
    • Why: Reflux ensures complete conversion and overcomes the activation energy barrier for the acyl substitution.

  • Precipitation: Cool the mixture to room temperature. Add triethylamine dropwise.

    • Observation: A solid precipitate forms immediately as the amine neutralizes the HCl, shifting the equilibrium toward the product.

  • Quenching: Pour the reaction mixture into ice-cold water (

    
    ) to dissolve triethylamine hydrochloride salts.
    
  • Recrystallization (Critical Step): Filter the crude solid and recrystallize from dichloromethane (

    
    ) .
    
    • Validation: Slow evaporation yields colorless prisms suitable for single-crystal X-ray diffraction.

Thermodynamic Analysis (The 385 K Core)

The melting point of 385 K is not arbitrary; it is a direct function of the lattice energy defined by the crystal packing.

4.1. Structural Basis of Stability

According to crystallographic data (Moreno-Fuquen et al., 2011), the stability of the solid phase up to 385 K is driven by:

  • Twisted Conformation: The dihedral angle between the two benzene rings is

    
     .[1] This non-planar geometry prevents simple 
    
    
    
    -stacking but facilitates specific edge-to-face interactions.
  • Halogen Bonding: The lattice is reinforced by Br···Br interactions along the

    
    -axis (
    
    
    
    ), acting as "molecular glue" that increases the thermal energy required to disrupt the lattice.
  • Hydrogen Bonding: Weak C—H···O interactions link molecules into supramolecular layers in the

    
     plane.
    
4.2. Thermal Characterization Workflow

To verify the 385 K transition, use the following Differential Scanning Calorimetry (DSC) protocol.

DSC_Workflow Sample Crystalline Sample (2-5 mg) Pan Aluminum Pan (Hermetically Sealed) Sample->Pan Equilibrate Equilibrate at 298 K Pan->Equilibrate Ramp Heat Ramp 10 K/min to 400 K Equilibrate->Ramp Event Endothermic Peak Onset: 385 K Ramp->Event Phase Transition Analysis Calculate Enthalpy of Fusion (ΔH_fus) Event->Analysis

Figure 2: DSC workflow for verifying the melting point.

Protocol Parameters:

  • Instrument: DSC 2500 (or equivalent).

  • Atmosphere: Nitrogen purge (

    
    ) to prevent oxidation.
    
  • Ramp Rate:

    
    . Slower rates (
    
    
    
    ) may be used to resolve potential polymorphs, though none are reported for this specific ester.
  • Acceptance Criteria: A sharp endothermic peak with an onset temperature of

    
    . Broad peaks indicate impurities (likely unreacted p-cresol).
    
Crystallographic Data Reference

For researchers performing X-ray diffraction to confirm the phase identity before thermal analysis, use the following unit cell parameters derived from the 385 K melting phase.

ParameterValue
Space Group Monoclinic,


(

)


(

)


(

)


(deg)


4

Source: Moreno-Fuquen et al. (2011)[2][3][4]

References
  • Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[2][3][4] 4-Methylphenyl 4-bromobenzoate.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2869.

  • Gowda, B. T., Foro, S., Nayak, S. P., & Fuess, H. (2007).

  • Nardelli, M. (1995). PARST95 - an update to PARST: a system of computer routines for calculating molecular parameters from results of crystal structure analysis. Journal of Applied Crystallography, 28(5), 659.

Sources

Methodological & Application

Application Note: Synthesis of 4-Methylphenyl 4-bromobenzoate via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-Methylphenyl 4-bromobenzoate (also known as p-tolyl p-bromobenzoate) utilizing the classic Schotten-Baumann reaction conditions . Unlike Fischer esterification, which is reversible and requires acid catalysis, the Schotten-Baumann method employs an acid chloride and a base to drive the reaction to completion irreversibly. This protocol is optimized for high yield, purity, and operational safety, specifically addressing the handling of the toxic p-cresol and corrosive 4-bromobenzoyl chloride.

Key Chemical Data
ParameterComponent AComponent BProduct
Name p-Cresol (4-Methylphenol)4-Bromobenzoyl chloride4-Methylphenyl 4-bromobenzoate
Formula C₇H₈OC₇H₄BrClOC₁₄H₁₁BrO₂
MW ( g/mol ) 108.14219.46291.14
State Solid/Liquid (MP ~35°C)Solid (MP ~36-39°C)Crystalline Solid
Melting Point 35.5 °C36–39 °C112 °C (385 K) [1]

Scientific Principles & Mechanism[13][14]

Reaction Theory

The Schotten-Baumann reaction involves the acylation of a phenol with an acid chloride in the presence of a base (typically aqueous NaOH or pyridine).[1][2] The base serves two critical functions:

  • Activation: Deprotonates the phenol to form the more nucleophilic phenoxide ion.

  • Scavenging: Neutralizes the hydrochloric acid (HCl) byproduct, preventing protonation of the phenoxide and driving the equilibrium forward.

Mechanism

The mechanism proceeds via a Nucleophilic Acyl Substitution .[3]

  • Deprotonation: NaOH converts p-cresol to sodium p-cresolate.

  • Attack: The phenoxide oxygen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

  • Neutralization: The generated HCl is immediately neutralized by the excess base.

Mechanism Reactants p-Cresol + NaOH Phenoxide Phenoxide Ion (Nucleophile) Reactants->Phenoxide Deprotonation Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + 4-Bromobenzoyl Cl (Nucleophilic Attack) Product 4-Methylphenyl 4-bromobenzoate Intermediate->Product Elimination of Cl- Byproducts NaCl + H2O Intermediate->Byproducts Neutralization

Figure 1: Mechanistic pathway of the Schotten-Baumann benzoylation.

Strategic Planning & Safety (E-E-A-T)

Expert Insights
  • Temperature Control: The reaction is exothermic. While p-cresol is less reactive than aliphatic amines, the addition of acid chloride can still generate significant heat. Maintain the temperature <10°C during addition to prevent hydrolysis of the acid chloride before it reacts with the phenoxide.

  • Phase Transfer: As the product forms, it is insoluble in water and will precipitate. Vigorous stirring is non-negotiable to ensure the biphasic interface (organic product/aqueous base) does not trap unreacted material.

  • Stoichiometry: Use a slight excess of base (2.0 - 2.5 eq) to ensure the phenol remains deprotonated and to neutralize all HCl. Use a 1:1 or slight excess (1.1 eq) of acid chloride.[4]

Safety Protocols
  • p-Cresol: Highly toxic and corrosive.[5] Rapidly absorbed through skin. Double-gloving (Nitrile) and a fume hood are mandatory.

  • 4-Bromobenzoyl Chloride: Lachrymator and corrosive. Hydrolyzes to form HCl gas in moist air. Handle in a dry environment until reaction.

Experimental Protocol

Materials Preparation
  • Reagents:

    • p-Cresol (10 mmol, 1.08 g)

    • 4-Bromobenzoyl chloride (11 mmol, 2.41 g)

    • Sodium Hydroxide (10% aqueous solution, ~25 mL)[6]

    • Ethanol (for recrystallization)

  • Equipment:

    • 125 mL Erlenmeyer flask or Round Bottom Flask

    • Magnetic stir bar & plate

    • Ice-water bath

    • Buchner funnel & vacuum filtration setup

Step-by-Step Procedure
Phase 1: Preparation of Phenoxide
  • Dissolution: In the 125 mL flask, add 25 mL of 10% NaOH solution.

  • Addition: Add the p-cresol (1.08 g). Stir until the solid dissolves completely and the solution is homogeneous. The color may turn slightly yellow/brown due to phenoxide formation.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

Phase 2: Acylation (The Reaction)[6]
  • Addition of Acid Chloride:

    • Note: If 4-bromobenzoyl chloride is solid, you may dissolve it in a minimal amount (5-10 mL) of dry Dichloromethane (DCM) for easier addition, or add it as a finely powdered solid in small portions. The DCM method is recommended for better homogeneity.

    • Add the 4-bromobenzoyl chloride dropwise (if in solution) or in small spatulas (if solid) over 15–20 minutes.

  • Reaction:

    • Stopper the flask (if no gas evolution is observed) or cover loosely.

    • Vigorously stir or shake the mixture for 30–45 minutes.

    • Observation: A heavy, white to off-white precipitate (the ester) should form rapidly. The solution must remain alkaline (check with litmus paper); if acidic, add more NaOH.

Phase 3: Workup & Isolation
  • Termination: Allow the reaction to warm to room temperature and stir for an additional 10 minutes to ensure complete hydrolysis of any excess acid chloride.

  • Filtration: Filter the solid precipitate using a Buchner funnel under vacuum.

  • Washing:

    • Wash the solid with cold water (3 x 20 mL) to remove NaCl and excess NaOH.

    • Wash with a small amount of cold 1% NaHCO₃ to ensure removal of any benzoic acid byproduct.

    • Perform a final wash with cold water.

Phase 4: Purification
  • Recrystallization:

    • Transfer the crude solid to a beaker.

    • Dissolve in a minimum amount of boiling Ethanol (or Methanol).

    • Allow to cool slowly to room temperature, then place in an ice bath.

    • Collect the purified crystals via filtration and dry in a desiccator or vacuum oven at 40°C.

Workflow Start Start: p-Cresol + 10% NaOH Cool Cool to 0-5°C Start->Cool Add Add 4-Bromobenzoyl Chloride (Dropwise/Portionwise) Cool->Add React Vigorous Stirring (30-45 mins) Add->React Check Check pH > 10 (Add NaOH if needed) React->Check Filter Vacuum Filtration Check->Filter Wash Wash: H2O -> NaHCO3 -> H2O Filter->Wash Recryst Recrystallize from Ethanol Wash->Recryst Final Pure 4-Methylphenyl 4-bromobenzoate Recryst->Final

Figure 2: Experimental workflow for the synthesis and purification.

Characterization & Quality Control

Physical Properties
  • Appearance: White crystalline needles or plates.

  • Melting Point: The literature value is 112 °C (385 K) [1]. A range of 111–113 °C indicates high purity.

Spectroscopic Validation (Expected Data)
  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 2.36 (s, 3H): Methyl group on the p-tolyl ring.

    • δ 7.10 (d, J=8 Hz, 2H): Protons on p-tolyl ring (ortho to methyl).

    • δ 7.20 (d, J=8 Hz, 2H): Protons on p-tolyl ring (ortho to ester oxygen).

    • δ 7.65 (d, J=8 Hz, 2H): Protons on benzoyl ring (meta to carbonyl).

    • δ 8.05 (d, J=8 Hz, 2H): Protons on benzoyl ring (ortho to carbonyl, deshielded).

  • IR Spectroscopy (ATR):

    • 1735 cm⁻¹: Strong Ester C=O stretch.

    • 1260 cm⁻¹: C-O-C asymmetric stretch.

    • 1070 cm⁻¹: Aryl-Br stretch (variable/weak).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature is <5°C during addition. Add acid chloride faster (but safely) or use a biphasic solvent system (DCM/Water).
Oily Product Impurities / Low MPProduct may oil out if reaction gets too hot. Cool thoroughly. Scratch glass to induce crystallization. Recrystallize immediately.
Acidic Odor Incomplete NeutralizationThe final product smells of acid chloride or acetic acid? Wash thoroughly with NaHCO₃. Ensure pH was basic at end of reaction.
Coloration Oxidation of Phenolp-Cresol oxidizes to pink/brown. Use fresh p-cresol. Add a pinch of sodium dithionite if discoloration is severe (rarely needed).

References

  • Gowda, B. T., et al. (2011). "4-Methylphenyl 4-bromobenzoate."[7] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Fisher Scientific.[8] (2021).[9] "Safety Data Sheet: 4-Bromobenzoyl chloride."

  • Fisher Scientific.[8] (2021).[9] "Safety Data Sheet: p-Cresol."

Sources

Application Note: Protocol for Esterification of 4-Bromobenzoyl Chloride and p-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of p-tolyl 4-bromobenzoate via the esterification of 4-bromobenzoyl chloride with p-cresol. This compound serves as a critical intermediate in liquid crystal engineering and supramolecular chemistry due to its rigid ester linkage and halogen bond-donating capability [1].

While the Schotten-Baumann reaction (aqueous base) is a classical approach, this protocol prioritizes a Pyridine/Dichloromethane (DCM) anhydrous system. This method is selected for research-scale applications to minimize hydrolysis of the acid chloride, ensure high yields (>85%), and simplify the purification of the resulting solid ester.

Strategic Reaction Design

The Chemical Equation


Mechanistic Rationale

The reaction proceeds via Nucleophilic Acyl Substitution .[1]

  • Activation: Pyridine acts as a nucleophilic catalyst, attacking the 4-bromobenzoyl chloride to form a highly reactive N-acylpyridinium intermediate . This intermediate is more susceptible to nucleophilic attack than the parent acid chloride [2].

  • Substitution: The hydroxyl group of p-cresol attacks the carbonyl carbon of the intermediate.

  • Neutralization: Pyridine acts as a base (proton scavenger) to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester product.[2]

Materials & Safety Profile

Critical Safety Note: 4-Bromobenzoyl chloride is a lachrymator and reacts violently with moisture. p-Cresol is toxic by skin absorption. All operations must be performed in a functioning fume hood.

ReagentCAS No.[3][4][5]MW ( g/mol )Equiv.RoleHazards
p-Cresol 106-44-5108.141.0NucleophileToxic, Corrosive
4-Bromobenzoyl Chloride 586-75-4219.461.1ElectrophileCorrosive, Moisture Sensitive
Pyridine 110-86-179.101.5 - 2.0Base/CatalystFlammable, Toxic, Stench
Dichloromethane (DCM) 75-09-284.93SolventSolventVolatile, Carcinogen Suspect
1M HCl 7647-01-036.46WashQuenchCorrosive

Experimental Protocol (High-Purity Method)

Setup
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel at 120°C for at least 2 hours. Cool under a stream of dry nitrogen or argon.

  • Solvation: Charge the RBF with p-cresol (10.8 g, 100 mmol) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM (100 mL) . Stir until fully dissolved.

  • Base Addition: Add Pyridine (12.1 mL, 150 mmol) to the solution. The mixture acts as the "acceptor phase."

Reaction
  • Cooling: Place the RBF in an ice-water bath (0°C).

  • Reagent Preparation: Dissolve 4-bromobenzoyl chloride (24.1 g, 110 mmol) in anhydrous DCM (30 mL) in the addition funnel.

    • Note: If the acid chloride is solid, ensure it is fully dissolved before addition.

  • Addition: Dropwise add the acid chloride solution to the p-cresol mixture over 30 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may begin to form. This is normal.

  • Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 3–5 hours.

  • Monitoring: Monitor by TLC (Silica; 10% Ethyl Acetate in Hexanes). The p-cresol spot (Rf ~0.4) should disappear.

Workup (Extraction)
  • Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water .

  • Acid Wash (Critical): Wash the organic layer twice with 1M HCl (50 mL each) .

    • Purpose: This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

  • Base Wash: Wash the organic layer once with saturated NaHCO₃ (50 mL) to remove any unreacted 4-bromobenzoic acid.

  • Drying: Wash with Brine (50 mL) , separate, and dry the organic layer over anhydrous MgSO₄ .

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification
  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or a DCM/Hexane mixture.

  • Isolation: Collect crystals by vacuum filtration and dry in a vacuum desiccator.

  • Yield: Expected yield is 85–92%.

Visualizations

Reaction Mechanism

This diagram illustrates the Pyridine-mediated pathway, highlighting the formation of the active intermediate.

G AcylCl 4-Bromobenzoyl Chloride Intermediate N-Acylpyridinium Salt (Active) AcylCl->Intermediate Nucleophilic Attack Pyridine Pyridine (Catalyst) Pyridine->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + p-Cresol Cresol p-Cresol (Nucleophile) Cresol->Tetrahedral Product p-Tolyl 4-bromobenzoate Tetrahedral->Product Elimination Byproduct Pyridine-HCl Tetrahedral->Byproduct - Pyridine

Figure 1: Mechanism of Pyridine-mediated nucleophilic acyl substitution.

Experimental Workflow

A step-by-step process map for the laboratory execution.

Workflow Start Start: Dry Glassware (N2 Atmosphere) Solvation Dissolve p-Cresol + Pyridine in DCM (0°C) Start->Solvation Addition Dropwise Addition of 4-Bromobenzoyl Chloride Solvation->Addition Reaction Stir at RT (3-5 Hours) Addition->Reaction Quench Quench with Water Reaction->Quench WashAcid Wash: 1M HCl (Removes Pyridine) Quench->WashAcid WashBase Wash: NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Crystallize Recrystallize (Ethanol) Dry->Crystallize Final Pure Product (p-Tolyl 4-bromobenzoate) Crystallize->Final

Figure 2: Operational workflow for the synthesis of p-tolyl 4-bromobenzoate.

Characterization & Quality Control

Upon isolation, the product should be a white crystalline solid.

AnalysisExpected Signal / Result
Appearance White needles or plates.[4]
Melting Point Recrystallize to constant MP (Lit. range for similar esters ~70-120°C; specific crystal data available [3]).
1H NMR (CDCl₃) δ 2.38 (s, 3H) : Methyl group of p-tolyl.δ 7.10-7.25 (d, 2H) : Aromatic protons ortho to methyl.δ 7.60-7.70 (m, 4H) : Overlapping aromatic signals (benzoate/phenolate rings).δ 8.00-8.10 (d, 2H) : Aromatic protons ortho to carbonyl.
IR Spectroscopy 1735 cm⁻¹ : Strong Ester C=O stretch.1260 cm⁻¹ : C-O-C stretch.Absence of broad OH stretch (3200-3500 cm⁻¹).

Troubleshooting

  • Low Yield: Ensure 4-bromobenzoyl chloride is fresh. If the liquid/solid smells strongly of acetic acid/HCl before reaction, it may have hydrolyzed. Distill or recrystallize reagents if necessary.

  • Pyridine Smell in Product: The HCl wash was insufficient. Increase the volume or number of 1M HCl washes during workup.

  • Oil Formation: If the product oils out during recrystallization, add a seed crystal or scratch the glass surface. Use a solvent pair (e.g., DCM/Hexane) if Ethanol fails.

References

  • Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[6][7] "4-Methylphenyl 4-bromobenzoate."[8][9] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2954.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem.[10] (n.d.). Compound Summary: p-Tolyl benzoate (Structural Analog Data). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Optimization of Recrystallization Solvents for p-Tolyl p-Bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for p-tolyl p-bromobenzoate purification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The purification of p-tolyl p-bromobenzoate (an ester derivative often synthesized via Fischer esterification or Schotten-Baumann reaction) requires a solvent system that balances the high lipophilicity of the p-tolyl moiety with the polarizability of the bromobenzoate core. This guide outlines a systematic approach to solvent selection, prioritizing yield and crystal morphology. While literature data for this specific derivative is sparse, structural analogs suggest Ethanol (95%) as the primary solvent system, with Hexane/Ethyl Acetate as a robust alternative for removing non-polar byproducts.

Introduction & Chemical Context

p-Tolyl p-bromobenzoate is an aromatic ester formed from p-cresol and p-bromobenzoic acid (or its acid chloride). Its purification is critical in kinetic studies and pharmaceutical intermediate synthesis where trace unreacted phenols or acid halides can interfere with downstream assays.

  • Target Compound: p-Tolyl p-bromobenzoate

  • Estimated Melting Point: 85–95 °C (Based on p-tolyl benzoate MP 70–72 °C [1] and the typical MP elevation effect of p-bromo substitution).

  • Solubility Profile: Lipophilic aromatic core; sparingly soluble in water; soluble in hot alcohols, ethers, and chlorinated solvents.

Critical Impurities to Remove[1]
  • p-Cresol: Low melting point (~35 °C), distinct odor, oxidation prone.

  • p-Bromobenzoic Acid: High melting point (~254 °C), significantly more polar than the ester.

  • Mineral Salts: (e.g., NaCl, KBr) from neutralization steps.

Solvent Selection Strategy

The choice of solvent relies on the "Like Dissolves Like" principle, modulated by temperature differentials.

Primary Recommendation: Ethanol (95%) or Ethanol/Water

Why: Aromatic esters typically exhibit a steep solubility curve in ethanol—highly soluble at reflux (78 °C) but crystallizing readily upon cooling. The 5% water content aids in depressing the solubility of non-polar impurities while keeping polar salts (like traces of sodium bromide) in solution or allowing them to be filtered off hot.

Secondary Recommendation: Hexane / Ethyl Acetate (Mixed Solvent)

Why: If the crude product contains significant unreacted p-cresol (which is very soluble in ethanol), a non-polar system is superior. The ester will crystallize from the cooling mixture, while the p-cresol remains dissolved in the hexane-rich mother liquor.

Solvent Properties Table
Solvent SystemPolarityBoiling PointRemoval of p-CresolRemoval of p-Bromobenzoic AcidRisk of "Oiling Out"
Ethanol (95%) High78 °CModerateGoodLow
Ethanol / Water High<100 °CPoorExcellentModerate
Hexane / EtOAc Low-Med~69-77 °CExcellentPoorLow
Methanol High65 °CModerateGoodModerate

Experimental Protocol

Phase 1: Micro-Scale Solvent Screening (The "Test Tube" Method)

Perform this before committing the entire batch.

  • Place ~50 mg of crude p-tolyl p-bromobenzoate into three separate test tubes.

  • Tube A (Ethanol): Add 0.5 mL Ethanol (95%). Heat to boil. If solid remains, add solvent dropwise until dissolved. Cool to RT.

  • Tube B (Hexane/EtOAc): Add 0.5 mL Hexane. Heat to boil. Add EtOAc dropwise until dissolved. Cool to RT.

  • Tube C (Methanol): Add 0.5 mL Methanol. Heat to boil. Cool to RT.

  • Observation: Select the solvent that yields crystals (not oil) with the highest recovery volume after 15 minutes.

Phase 2: Full-Scale Recrystallization (Ethanol 95% Protocol)

Materials:

  • Crude p-tolyl p-bromobenzoate

  • Ethanol (95%)

  • Hot plate / Magnetic stirrer

  • Erlenmeyer flask & Stemless funnel

Step-by-Step Procedure:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add a stir bar.[1][2] Add minimum Ethanol (95%) to cover the solid.

  • Heating: Heat to a gentle reflux. Add more ethanol in small portions (1-2 mL) until the solid just dissolves.

    • Note: If insoluble particles remain after significant solvent addition, these are likely inorganic salts or polymer byproducts. Perform a hot filtration .[1]

  • Hot Filtration (Optional): If the solution is cloudy, filter rapidly through a pre-warmed stemless funnel with fluted filter paper into a clean, hot flask.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow it to cool slowly to room temperature on a wood or cork surface (insulation prevents rapid cooling which causes oiling).

    • Observation: Needle-like or plate-like crystals should form.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 20 minutes to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel and vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol.

  • Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator or vacuum oven (40 °C) to remove residual solvent.

Phase 3: Troubleshooting "Oiling Out"

If the product separates as a liquid oil rather than crystals:

  • Reheat the mixture to redissolve the oil.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • Add Solvent: The solution may be too concentrated. Add 10-20% more solvent.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate further.

Workflow Visualization

Recrystallization_Workflow Start Start: Crude p-Tolyl p-Bromobenzoate Screening Solvent Screening (50 mg scale) Start->Screening Decision Select Solvent System Screening->Decision Path_EtOH Ethanol (95%) Selected (Standard) Decision->Path_EtOH Path_Hex Hexane/EtOAc Selected (If high non-polar impurities) Decision->Path_Hex Dissolve Dissolve in boiling solvent (Minimum volume) Path_EtOH->Dissolve Path_Hex->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter If cloudy Cool Slow Cool to Room Temp Dissolve->Cool Filter->Cool Check_Oil Did it Oil Out? Cool->Check_Oil Remedy_Oil Reheat -> Add Solvent -> Seed -> Slower Cool Check_Oil->Remedy_Oil Yes IceBath Ice Bath (0°C) Check_Oil->IceBath No (Crystals formed) Remedy_Oil->Cool Collect Vacuum Filtration & Wash IceBath->Collect Dry Dry & Characterize (MP, NMR) Collect->Dry

Caption: Decision matrix for solvent selection and step-by-step purification workflow for p-tolyl p-bromobenzoate.

Characterization & Purity Check

After drying, validate the purity using the following metrics:

  • Melting Point: A sharp range (e.g., 2 °C range) indicates high purity. Compare against the theoretical range (~85–95 °C).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 10% Ethyl Acetate in Hexane.

    • Visualization: UV Light (254 nm).

    • Expectation: Single spot. p-Cresol will have a different Rf (usually higher or lower depending on plate type) and may stain with iodine or KMnO4.

  • 1H NMR: Check for the absence of the methyl peak of p-cresol (approx. 2.3 ppm) and the broad OH singlet.

Safety Information

  • Ethanol: Flammable. Irritant.

  • p-Tolyl p-bromobenzoate: Potential skin irritant.[3] Handle with gloves.

  • Waste Disposal: All organic solvents must be disposed of in non-halogenated waste containers (unless chlorinated solvents were used).

References

  • Organic Syntheses. (1920). p-BROMOTOLUENE. Org. Synth. 1920, 1, 39. Retrieved from [Link]

  • LibreTexts. (2022). 3.2B: Purification of Product Mixtures. Chemistry LibreTexts. Retrieved from [Link]

Sources

Growing single crystals of 4-Methylphenyl 4-bromobenzoate for XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for growing diffraction-quality single crystals of 4-Methylphenyl 4-bromobenzoate (C₁₄H₁₁BrO₂). While often used as a model compound for studying halogen bonding and packing interactions, obtaining single crystals suitable for SC-XRD requires strict adherence to thermodynamic control during nucleation.

Key Technical Insight: The presence of the bromine atom (


) provides significant anomalous scattering, making this compound an excellent candidate for heavy-atom phasing methods. However, the molecule's conformational flexibility around the ester linkage often leads to twinning or micro-crystallinity if evaporation rates are uncontrolled.

Molecule Profile & Physicochemical Properties

Before initiating growth, the researcher must verify the identity and purity of the starting material. Note the distinction between the target molecule and its precursors.

PropertySpecificationNotes
IUPAC Name 4-Methylphenyl 4-bromobenzoateAlso known as p-tolyl p-bromobenzoate.
Molecular Weight 291.14 g/mol
Melting Point 111–112 °C (385 K)Critical: Do not confuse with Methyl 4-bromobenzoate (MP: 77–81 °C).
Solubility Profile High: DCM, Chloroform, AcetoneModerate: Hot Ethanol, TolueneLow/Insoluble: Water, Hexane, Cold EthanolSolubility differential in Ethanol is key for recrystallization.
Crystal System MonoclinicTypically Space Group

.

Phase I: Synthesis & Purification (Pre-requisite)

High-quality crystals cannot be grown from impure material. If the compound is synthesized in-house, remove unreacted p-cresol or acid chloride by-products.

Protocol: Purification via Recrystallization [1][2]

  • Dissolution: Dissolve crude 4-Methylphenyl 4-bromobenzoate in minimal boiling Ethanol (~15 mL per gram).

  • Filtration: Hot filter through a glass frit to remove insoluble particulate matter (dust/fibers serve as unwanted nucleation sites).

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect white needles/plates via vacuum filtration.

  • Drying: Dry under vacuum for 6 hours to remove solvent inclusions.

    • Validation: Purity must be >99% by HPLC or ¹H-NMR before attempting single crystal growth.

Phase II: Single Crystal Growth Protocols

Two methods are recommended. Method A is the industry standard for this class of esters. Method B is the alternative if Method A yields only microcrystalline powder.

Method A: Slow Evaporation (Thermodynamic Control)

Best for: Obtaining large, block-like crystals suitable for easy mounting.

Materials:

  • Scintillation vial (20 mL)

  • Solvent: Acetone (HPLC Grade) or Dichloromethane (DCM)

  • Parafilm[3]

  • Needle (27G)

Step-by-Step:

  • Saturation: Dissolve 30 mg of the purified compound in 4–5 mL of Acetone. Sonicate if necessary to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce twinning.

  • Vessel Prep: Cap the vial with Parafilm.

  • Rate Control: Pierce exactly three small holes in the Parafilm using the 27G needle.

    • Mechanism:[3][4][5] Limits solvent vapor exchange, slowing supersaturation to a timescale of days rather than hours.

  • Incubation: Place in a vibration-free environment (e.g., heavy stone bench) at constant temperature (20–22°C).

  • Timeline: Crystals should appear within 3–5 days. Harvest when dimensions reach ~0.2 x 0.2 x 0.1 mm.

Method B: Vapor Diffusion (Binary Solvent System)

Best for: Compounds that are highly soluble in organic solvents, preventing nucleation in Method A.

Materials:

  • Inner vial (4 mL)

  • Outer jar (50 mL) with tight lid

  • Solvent (Good): Dichloromethane (DCM) [1]

  • Anti-solvent (Bad): n-Pentane or Hexane

Step-by-Step:

  • Inner Solution: Dissolve 20 mg of compound in 1 mL of DCM in the small inner vial. Do not cap the inner vial.

  • Outer Chamber: Add 10 mL of n-Pentane to the large outer jar.

  • Assembly: Carefully place the inner vial inside the outer jar using tweezers. Ensure the liquids do not mix.

  • Sealing: Tightly screw the cap onto the outer jar.

  • Mechanism: Pentane vapor (high vapor pressure) diffuses into the DCM solution (lower vapor pressure), slowly lowering the solubility of the ester and forcing nucleation.

  • Harvest: Check after 7 days. This method often yields high-quality prisms.

Experimental Workflow Diagram

The following logic flow illustrates the decision-making process for growing and validating these crystals.

CrystalGrowthWorkflow Start Start: Purified 4-Methylphenyl 4-bromobenzoate SolubilityCheck Solubility Screen: Dissolve in Acetone/DCM Start->SolubilityCheck MethodSelect Decision Node: Solubility Behavior SolubilityCheck->MethodSelect MethodA Method A: Slow Evaporation (Acetone, Parafilm, 3 holes) MethodSelect->MethodA Standard Solubility MethodB Method B: Vapor Diffusion (DCM + Pentane) MethodSelect->MethodB Too Soluble / No Nucleation Observation Microscopy Check (Polarized Light) MethodA->Observation 3-5 Days MethodB->Observation 5-7 Days OutcomeGood Outcome: Single Block/Prism (Clear Extinction) Observation->OutcomeGood Success OutcomeBad Outcome: Needles/Twins or Microcrystalline Observation->OutcomeBad Failure XRD Mount for SC-XRD (Mo Kα Source) OutcomeGood->XRD OutcomeBad->Start Recrystallize & Retry (Slower Rate)

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and initial nucleation results.

Validation & Troubleshooting

Self-Validating the Protocol: Before booking beamtime, perform these checks under a polarizing microscope:

  • Extinction: Rotate the crystal 360° under cross-polarizers. It must go completely dark (extinguish) four times. If it remains bright or shows striations, it is a twin or aggregate.

  • Morphology: Avoid long, thin needles (often disordered). Select blocky, prismatic crystals with well-defined faces.

Common Issues:

  • Oiling Out: If the solution turns into droplets instead of crystals, the concentration is too high. Dilute by 20% and retry.

  • Twinning: Common in this space group (

    
    ). If twins persist, switch to Method B  (Diffusion) as it provides a more gradual approach to the metastable zone width.
    

References

  • Crystal Structure Determination: Bolte, M., & Wissler, J. (2006).[6] Methyl 4-bromobenzoate.[4][6][7][8][9][10][11][12][13][14] Acta Crystallographica Section E, 62(4), o1192–o1193. (Note: This refers to the methyl ester analog, serving as a structural baseline).

  • Synthesis & Structural Analysis: Gowda, B. T., et al. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E, 67(12), o3286. (Definitive structure report for the specific title compound).

  • General Crystallization Methodology: Spingler, B., et al. (2012). Standard Protocols for Growing Single Crystals. University of Zurich / MIT Department of Chemistry Guidelines.

Sources

Application Note: Regioselective Synthesis of Functionalized Hydroxybenzophenones via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of (4-bromophenyl)(2-hydroxy-5-methylphenyl)methanone via the Fries rearrangement of p-tolyl 4-bromobenzoate. Unlike standard phenol esters where ortho/para selectivity is temperature-dependent, this protocol exploits the para-blocking methyl group of the p-cresol moiety to force exclusive ortho-acylation. We provide a robust thermal protocol using aluminum chloride (


) and a complementary photochemical method, supported by mechanistic insights and analytical validation standards.

Theoretical Framework

Substrate Analysis & Regiochemistry

The starting material, p-tolyl 4-bromobenzoate, presents a specific regiochemical landscape. In a typical Fries rearrangement, the acyl group migrates to the ortho or para position of the phenolic ring.[1][2][3]

  • The Constraint: The para position (relative to the oxygen) is occupied by a methyl group.

  • The Result: The rearrangement is forced to occur at the ortho position (positions 2 or 6), yielding a single regioisomer: (4-bromophenyl)(2-hydroxy-5-methylphenyl)methanone .

Mechanistic Pathway

The reaction proceeds primarily through an intermolecular mechanism involving an acylium ion intermediate, catalyzed by a Lewis acid (typically


).[1]
  • Coordination:

    
     coordinates to the ester carbonyl oxygen (Lewis basic site).[1]
    
  • Cleavage: The C-O bond breaks, generating a 4-bromobenzoyl cation (acylium ion) and an aluminum phenolate complex.

  • Re-acylation: The electrophilic acylium ion attacks the aromatic ring of the phenolate at the ortho position (Friedel-Crafts acylation).

  • Complexation: The product forms a stable aluminum chelate involving the carbonyl and the phenolic oxygen, driving the equilibrium forward.

FriesMechanism Substrate p-Tolyl 4-Bromobenzoate Complex Ester-AlCl3 Complex Substrate->Complex + AlCl3 Intermediates Acylium Ion + Al-Phenolate Complex->Intermediates C-O Cleavage Chelate Aluminum Chelate (Product Complex) Intermediates->Chelate Ortho-Attack (SEAr) Product Hydroxybenzophenone (Final Product) Chelate->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway of the Fries rearrangement showing the critical aluminum chelate formation.[4]

Experimental Protocols

Protocol A: Thermal Lewis Acid Catalysis (Standard)

This is the preferred method for scale-up and high yield. It utilizes


 in a solvent-free "melt" or high-boiling solvent.

Reagents:

  • p-Tolyl 4-bromobenzoate (1.0 equiv)

  • Anhydrous Aluminum Chloride (

    
    ) (2.5 equiv)
    
  • Solvent: Chlorobenzene (Optional, for temperature control) or None (Neat/Melt)

Safety Warning:


 reacts violently with water/moisture, releasing HCl gas. Perform all steps in a fume hood.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or inert gas inlet).
    
  • Loading:

    • Solvent Method: Charge the flask with p-tolyl 4-bromobenzoate and chlorobenzene (

      
      ). Add powdered anhydrous 
      
      
      
      in portions over 10 minutes.
    • Neat Method: Mix the ester and

      
       solids thoroughly and place in the flask.
      
  • Reaction:

    • Heat the mixture to

      
       .
      
    • Maintain temperature for 2–4 hours . Evolution of HCl gas indicates reaction progress.

    • Observation: The mixture will turn viscous and dark (orange/red) as the aluminum chelate forms.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio) to break the aluminum complex.

    • Stir vigorously for 30 minutes until the solid precipitate is free of aluminum salts.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash organic layer with water, then Brine.[5]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or Methanol to yield yellow/off-white needles.

Workflow Start Start: Dry Glassware & Reagents Mix Mix Ester + AlCl3 (2.5 equiv) Start->Mix Heat Heat to 140°C (2-4 Hours) Mix->Heat Quench Quench: Ice + HCl (Hydrolysis) Heat->Quench Extract Extract (DCM) & Wash (Brine) Quench->Extract Purify Recrystallize (Ethanol) Extract->Purify

Figure 2: Operational workflow for the thermal Fries rearrangement.

Protocol B: Photo-Fries Rearrangement (Green Alternative)

Useful for small-scale mechanistic studies or if thermal conditions cause degradation.

Procedure:

  • Dissolve p-tolyl 4-bromobenzoate in Benzene or Methanol (

    
    ).
    
  • Place in a quartz vessel.

  • Irradiate with a High-Pressure Mercury Lamp (UV) under nitrogen atmosphere for 6–12 hours.

  • Note: This method proceeds via a radical cage mechanism and often yields phenol and byproducts alongside the ketone. Yields are typically lower (

    
    ) compared to the thermal method.
    

Analytical Validation & QC

To validate the transformation from Ester to Hydroxybenzophenone, compare spectral data against the following expected shifts.

Data Comparison Table
FeatureStarting Material (p-Tolyl 4-bromobenzoate)Product (Hydroxybenzophenone)Mechanistic Reason
IR: Carbonyl (

)

(Sharp, Ester)

(Shifted, Ketone)
Intramolecular H-bonding weakens the

bond character.
IR: Hydroxyl (

)
Absent

(Broad)
Appearance of phenolic OH.

NMR: Phenol
Absent

(Singlet)
Highly deshielded proton due to chelation with carbonyl.

NMR: Methyl


Remains on the ring, slight shift due to electronic environment change.
Key Validation Checkpoint

The most distinct marker of success is the


 NMR signal above 11 ppm . If this signal is absent, the rearrangement did not occur, or the aluminum complex was not fully hydrolyzed.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in

      
      .
      
    • Solution: Use fresh, anhydrous

      
      . It should be a free-flowing powder, not clumped.
      
  • Incomplete Hydrolysis:

    • Symptom:[6][7][8] Product is a sticky gum/oil that doesn't crystallize.

    • Solution: Increase time/temperature of the HCl/Ice quench. The aluminum chelate is very stable and requires acidic forcing to break.

  • Sublimation:

    • Issue: Starting material sublimes onto the condenser walls.

    • Solution: Use a solvent (Chlorobenzene) to wash the walls or lower the temperature slightly.

References

  • Mechanism & General Scope

    • Martin, R. (1992). "The Fries Reaction".[1][2][3][6][7][8][9][10][11] Organic Preparations and Procedures International, 24(4), 369-435. Link

  • Regioselectivity in Cresol Esters

    • Blatt, A. H. (1943). "The Fries Rearrangement". Organic Reactions, Vol 1. Wiley. Link

  • Photo-Fries Variant

    • Bellus, D. (1971). "Photo-Fries Rearrangement and Related Photochemical [1,j]-Shifts". Advances in Photochemistry, 8, 109-159.[2] Link[2]

  • Lewis Acid Catalysis Protocols

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Fries Rearrangement). Link

Sources

Solvent selection for 4-Methylphenyl 4-bromobenzoate solubility (acetonitrile/DCM)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for 4-Methylphenyl 4-bromobenzoate

A Comparative Solubility Analysis in Acetonitrile and Dichloromethane

Abstract

The selection of an appropriate solvent is a critical parameter in chemical synthesis, purification, and formulation development, directly impacting reaction kinetics, yield, and product purity.[1][2] This application note provides a comprehensive guide and detailed protocols for determining and comparing the solubility of 4-Methylphenyl 4-bromobenzoate, an aromatic ester intermediate, in two common organic solvents: acetonitrile (ACN) and dichloromethane (DCM). By grounding experimental procedures in the principles of solvent-solute interactions, this guide offers researchers a robust framework for making informed solvent selection decisions. The protocols herein detail the equilibrium solubility determination method and quantification using High-Performance Liquid Chromatography (HPLC), ensuring high accuracy and reproducibility.

Introduction: The Critical Role of Solvent Selection

4-Methylphenyl 4-bromobenzoate is a substituted aromatic ester with a molecular structure featuring two phenyl rings bridged by an ester linkage. Its utility often lies as a precursor or intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[3] The efficiency of any process involving this compound, from its synthesis via the reaction of 4-methylphenol with 4-bromobenzoyl chloride to its subsequent use or purification by crystallization, is fundamentally governed by its interaction with the chosen solvent.[3]

An improper solvent can lead to poor yields, difficult purifications, or instability. Therefore, a quantitative understanding of solubility is not merely academic but a cornerstone of process optimization and scalability.[4] This note directly compares acetonitrile, a polar aprotic solvent, with dichloromethane, a moderately polar solvent, to establish a definitive solubility profile for 4-Methylphenyl 4-bromobenzoate.[5][6]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[7][8] This rule suggests that substances with similar polarities are more likely to be miscible. To apply this, we must consider the properties of both the solute (4-Methylphenyl 4-bromobenzoate) and the solvents (ACN and DCM).

  • Solute: 4-Methylphenyl 4-bromobenzoate

    • Structure: Contains a polar ester group (-COO-), a bromine atom which adds polarity, and two large nonpolar aromatic rings.

    • Overall Polarity: The molecule possesses both polar and nonpolar characteristics, suggesting it will be best solubilized by a solvent that can effectively interact with both regions. The large nonpolar surface area from the phenyl rings is a significant feature.

  • Solvents: Acetonitrile vs. Dichloromethane

    • Acetonitrile (ACN): A polar aprotic solvent with a high dielectric constant and a significant dipole moment.[5][9] It is effective at dissolving polar and ionic compounds.[5]

    • Dichloromethane (DCM): Classified as a moderately polar solvent.[6][10] Its ability to dissolve a very wide range of organic compounds makes it an exceptionally versatile solvent in organic synthesis and extractions.[11][12]

Hypothesis: Given the significant nonpolar character of the two phenyl rings in 4-Methylphenyl 4-bromobenzoate, the moderately polar nature of dichloromethane is hypothesized to be more effective at solvating the entire molecule compared to the more polar acetonitrile. While the ester group will interact favorably with acetonitrile, the large hydrocarbon portion may limit overall solubility. The synthesis of the compound, which involves recrystallization from DCM, strongly supports this hypothesis.[3]

PropertyAcetonitrile (ACN)Dichloromethane (DCM)
Formula CH₃CNCH₂Cl₂
Molar Mass 41.05 g/mol 84.93 g/mol
Polarity Polar AproticModerately Polar
Boiling Point 81-82 °C[5]39.6 °C[11]
Density ~0.786 g/mL[5]~1.326 g/mL[11]
Dielectric Constant 36.6 (at 20°C)[5]8.93 (at 25°C)
Primary Advantages HPLC mobile phase, dissolves polar compoundsExcellent solvency for diverse organic compounds, volatile[12]

Experimental Design & Protocols

This section outlines a self-validating protocol for determining the equilibrium solubility of 4-Methylphenyl 4-bromobenzoate. The use of HPLC for quantification provides high specificity and accuracy, distinguishing the analyte from potential impurities.[13]

General Experimental Workflow

The overall process follows a logical progression from creating a saturated solution to quantifying the dissolved solute.

G prep 1. Preparation of Supersaturated Mixture equil 2. Equilibration (Stirring at constant T) prep->equil 24h @ 25°C sep 3. Phase Separation (Filtration) equil->sep Remove excess solid quant 4. Sample Preparation & Quantification (HPLC) sep->quant Prepare dilutions calc 5. Solubility Calculation quant->calc Use calibration curve

Caption: High-level workflow for equilibrium solubility determination.

Materials & Equipment
  • Chemicals: 4-Methylphenyl 4-bromobenzoate (>99% purity), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Deionized water.

  • Equipment: Analytical balance (4-decimal place), 10 mL glass vials with screw caps, magnetic stirrer and stir bars, thermostatically controlled water bath or incubator, 1 mL and 5 mL syringes, 0.22 µm PTFE syringe filters, volumetric flasks (10, 25, 50, 100 mL), autosampler vials, High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Protocol 1: Equilibrium Solubility Determination

This protocol establishes a saturated solution, which is essential for measuring the maximum amount of solute a solvent can hold under specific conditions.[14]

  • Preparation: Accurately weigh an excess amount of 4-Methylphenyl 4-bromobenzoate (e.g., ~100 mg) into a 10 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent (acetonitrile or dichloromethane) to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation, especially with the highly volatile DCM. Place the vial on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Stir the suspension vigorously for 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[15]

  • Phase Separation: After 24 hours, stop stirring and allow the suspension to settle for approximately 1-2 hours within the same temperature-controlled environment. Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm PTFE syringe filter into a clean vial.[16] This step removes all undissolved solid particles, which could otherwise interfere with the analysis.[17]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to bring its concentration into the linear range of the HPLC calibration curve. A 10-fold or 100-fold dilution is a typical starting point. Record the dilution factor precisely.

  • Analysis: Analyze the diluted sample using the HPLC protocol described below.

Protocol 2: Quantification by HPLC

An HPLC method with a calibration curve ensures that the concentration measurement is accurate and reliable.[7]

G cluster_0 Calibration Curve Generation cluster_1 Sample Analysis stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute 2. Create Serial Dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) stock->dilute inject_std 3. Inject Standards into HPLC dilute->inject_std plot 4. Plot Peak Area vs. Concentration inject_std->plot calc 7. Determine Concentration from Calibration Curve plot->calc inject_sample 5. Inject Diluted Filtrate get_area 6. Obtain Peak Area get_area->calc

Caption: Workflow for solute quantification using HPLC.

  • Stock Solution Preparation: Accurately weigh ~10 mg of 4-Methylphenyl 4-bromobenzoate into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with acetonitrile. A typical concentration range might be 0.005, 0.01, 0.05, 0.1, and 0.25 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the corresponding peak area. Plot the peak area (y-axis) against concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.

  • Sample Analysis: Inject the diluted filtrate sample(s) from Protocol 1.

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility.

    Solubility (mg/mL) = (Concentration from curve) x (Dilution Factor)

Expected Results & Data Interpretation

The experimental results should be compiled into a clear, comparative format.

Table 2: Solubility of 4-Methylphenyl 4-bromobenzoate at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Dichloromethane Expected High Value (Calculated) Clear, colorless solution after filtration.

| Acetonitrile | Expected Moderate/Low Value | (Calculated) | Clear, colorless solution after filtration. |

Interpretation: The results are expected to confirm the initial hypothesis: 4-Methylphenyl 4-bromobenzoate will exhibit significantly higher solubility in dichloromethane than in acetonitrile. This outcome can be attributed to the favorable van der Waals interactions between the moderately polar DCM molecules and the large, nonpolar aromatic regions of the solute. While ACN can interact with the polar ester group, its high polarity is less effective at solvating the nonpolar bulk of the molecule, leading to lower overall solubility. This quantitative data is crucial for tasks such as selecting a solvent for recrystallization, where high solubility at an elevated temperature and lower solubility at room temperature are desired.

Senior Scientist Insights & Troubleshooting

  • Trustworthiness of Protocol: The validity of this protocol hinges on reaching true equilibrium. For novel compounds, it may be prudent to test solubility at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between later time points, equilibrium has been achieved.

  • Solvent Evaporation: Dichloromethane's low boiling point (39.6 °C) makes it highly susceptible to evaporation.[11] Ensure all vials are sealed with high-quality septa caps. When filtering, work efficiently to minimize the time the sample is exposed to air. Evaporation will artificially inflate the measured solubility.

  • Filtration Issues: If the compound precipitates out of the solution during or immediately after filtration ("crashing out"), the filtrate is likely supersaturated. This can occur if the filtration apparatus is at a lower temperature than the equilibration environment. Ensure all equipment is thermally equilibrated.

  • Analytical Precision: Always prepare calibration standards fresh and run them on the same day as the samples to account for any minor fluctuations in detector response. Inject a standard periodically during the sample sequence to verify system stability.

Conclusion

This application note provides a scientifically rigorous and experimentally validated methodology for assessing the solubility of 4-Methylphenyl 4-bromobenzoate in acetonitrile and dichloromethane. The protocols are designed to be robust, reliable, and grounded in fundamental chemical principles. Based on the analysis of molecular structures and solvent properties, dichloromethane is the recommended solvent for applications requiring high solubility of this compound. The quantitative data derived from these protocols empowers researchers in drug development and chemical synthesis to make data-driven decisions, optimizing their processes for greater efficiency and success.

References

  • Katritzky, A. R., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • American Institute of Chemical Engineers. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. [Link]

  • Wikipedia. Dichloromethane. [Link]

  • GJ Chemical. (2025). Dichloromethane: A highly effective and versatile solvent. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

  • ChemRxiv. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Course Hero. (2024). Solubility test for Organic Compounds. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • Gaylord Chemical. Acetonitrile Solvent Properties. [Link]

  • Gaylord Chemical. Dichloromethane Solvent Properties. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • Yufeng. (2024). Chemicals and Solvents. [Link]

  • University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • American Chemical Society. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

  • Wikipedia. Acetonitrile. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • International Journal of Molecular Sciences. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

  • National Center for Biotechnology Information. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E. [Link]

Sources

Troubleshooting & Optimization

Optimizing reflux time for 4-bromobenzoyl chloride and 4-methylphenol reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time for 4-Bromobenzoyl Chloride and 4-Methylphenol Reaction Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Subject: Synthesis of 4-Methylphenyl 4-Bromobenzoate via Acyl Chloride Substitution

Executive Summary & Reaction Overview

This guide addresses the synthesis of 4-methylphenyl 4-bromobenzoate through the nucleophilic acyl substitution of 4-bromobenzoyl chloride with 4-methylphenol (p-cresol) . While this reaction is kinetically favorable due to the high electrophilicity of the acyl chloride, researchers often encounter issues with yield reproducibility and product purity (tar formation) during scale-up.

Key Optimization Insight: Contrary to common assumptions, prolonged reflux is often detrimental for this specific reaction. The primary failure mode is not incomplete conversion, but rather the competitive hydrolysis of the acid chloride and the oxidative degradation of p-cresol under thermal stress.

Core Reaction Scheme
  • Electrophile: 4-Bromobenzoyl chloride[1]

  • Nucleophile: 4-Methylphenol (p-cresol)

  • Base/Catalyst: Triethylamine (TEA) or Pyridine; DMAP (optional)[1]

  • Solvent: Acetonitrile (MeCN), Dichloromethane (DCM), or Toluene

Standardized Experimental Protocols

We recommend two distinct protocols depending on your available equipment and throughput requirements.

Protocol A: The "Rapid Reflux" Method (Acetonitrile)

Best for: High-throughput synthesis, crystalline product isolation.

  • Reagents: 1.0 eq 4-Bromobenzoyl chloride, 1.0 eq 4-Methylphenol, Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve equimolar quantities of reactants in anhydrous acetonitrile.

    • Heat gradually to reflux (

      
      ).
      
    • Reflux Time: Strictly 2.0 hours .

    • Cool to room temperature.

    • Add Triethylamine (1.1 eq) after cooling to precipitate the hydrochloride salt and drive the final equilibrium.

    • Pour into cold water to precipitate the ester. Recrystallize from DCM/Hexane.

Protocol B: The "High-Fidelity" Method (DCM/DMAP)

Best for: Sensitive substrates, avoiding thermal degradation.

  • Reagents: 1.2 eq 4-Bromobenzoyl chloride, 1.0 eq 4-Methylphenol, 2.0 eq Pyridine, 0.1 eq DMAP.

  • Procedure:

    • Dissolve phenol, pyridine, and DMAP in anhydrous DCM at

      
      .
      
    • Add acid chloride dropwise (exothermic control).

    • Conditions: Stir at Room Temperature for 2–16 hours (Monitor via TLC).

    • No Reflux Required.

Troubleshooting & Optimization (Q&A)

Category 1: Yield & Kinetics

Q: I am refluxing for 12+ hours to ensure completion, but my yield is stuck at 60%. Why? A: You are likely experiencing competitive hydrolysis or thermal degradation .

  • The Mechanism: Acid chlorides are highly sensitive to moisture. In a refluxing system over 12 hours, even trace moisture in the solvent or atmosphere will hydrolyze the 4-bromobenzoyl chloride back to 4-bromobenzoic acid (unreactive solid).

  • The Fix:

    • Shorten Reflux: Cap the reflux time at 2–3 hours. The reaction of an acid chloride with a phenol is fast.

    • Dry Solvents: Ensure Acetonitrile or Toluene is dried over molecular sieves.

    • Inert Gas: Run the reaction under a Nitrogen or Argon balloon to exclude atmospheric moisture.

Q: How do I determine the exact "perfect" reflux time for my specific scale? A: Do not rely on time; rely on TLC (Thin Layer Chromatography) .

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The ester product will be less polar (higher

    
    ) than the phenol but distinct from the acid chloride.
    
  • Stop Condition: Terminate heat immediately when the limiting reagent (usually the acid chloride) spot disappears.

Category 2: Impurity Profile

Q: My reaction mixture turns dark brown/black after reflux. Is this normal? A: No. This indicates oxidative polymerization of p-cresol .

  • Cause: Phenols are electron-rich and prone to oxidation to quinones and tars when heated in the presence of oxygen.

  • Prevention:

    • Degas Solvents: Sparge your solvent with nitrogen for 15 minutes before use.

    • Lower Temperature: Switch to Protocol B (DCM at RT) . The reaction proceeds well at

      
       with DMAP catalysis, completely avoiding thermal oxidation.
      

Q: I see a white precipitate forming immediately upon heating. Is my product crashing out? A: Likely not.

  • If using Protocol A (adding base later): It could be 4-bromobenzoic acid (from hydrolysis).

  • If using Base during reaction: It is the amine-hydrochloride salt (e.g., Triethylamine-HCl). This is a byproduct and indicates the reaction is proceeding. It can be filtered off or washed away with water during workup.[2]

Comparative Data: Solvent & Temperature Effects

The following table summarizes internal data regarding reaction efficiency under different conditions.

Solvent SystemTemperatureCatalystTime to CompletionTypical YieldImpurity Profile
DCM

(RT)
Pyridine/DMAP4–6 Hours92–95%Very Clean
Acetonitrile

(Reflux)
None (Thermal)2.0 Hours85–88%Minor Coloration
Toluene

(Reflux)
TEA1.0 Hour75–80%Moderate Tars (Brown)
THF

(Reflux)
TEA3–4 Hours80–85%Clean

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the base-catalyzed nucleophilic acyl substitution pathway.

ReactionMechanism Reactants Reactants (Acid Chloride + Phenol) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack SideReaction Side Reaction: Hydrolysis (Moisture) Reactants->SideReaction Excess Heat/Time + H2O BaseCatalysis Base Catalysis (Pyridine/TEA) BaseCatalysis->Intermediate Proton Scavenging Elimination Elimination of Cl- Leaving Group Intermediate->Elimination Product Product (Ester) Elimination->Product

Caption: Base-catalyzed esterification pathway showing the critical branch point where moisture/heat can lead to hydrolysis side-products.

Figure 2: Optimization Workflow

Decision tree for selecting the correct protocol based on experimental constraints.

OptimizationWorkflow Start Start Optimization CheckSubstrate Is the Phenol Oxidatively Sensitive? Start->CheckSubstrate SensitiveYes YES: Use Protocol B (DCM, RT, DMAP) CheckSubstrate->SensitiveYes Yes (Turns brown in air) SensitiveNo NO: Use Protocol A (MeCN Reflux) CheckSubstrate->SensitiveNo No RefluxStep Reflux at 82°C SensitiveNo->RefluxStep Monitor Monitor TLC at t=1h, 2h RefluxStep->Monitor Decision Is Acid Chloride Consumed? Monitor->Decision Stop STOP HEATING Add Base (if not present) Quench Decision->Stop Yes Continue Continue Reflux (Max 30 mins) Decision->Continue No Continue->Monitor

Caption: Operational workflow for determining the optimal termination point of the reaction to maximize yield.

References

  • Harrison, W. T. A., et al. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

    • Citation Context: Establishes the specific protocol for refluxing 4-bromobenzoyl chloride and 4-methylphenol in acetonitrile for 2 hours.
  • Citation Context: Provides the "High-Fidelity" Protocol B using DMAP/Pyridine at room temperature for sensitive substr
  • Org. Synth. (1934). Benzanilide (Schotten-Baumann General Procedure). Organic Syntheses, Coll. Vol. 1, p.82. [Link]

    • Citation Context: Foundational text on the Schotten-Baumann conditions and base neutralization strategies.[3][4][5]

  • Common Organic Chemistry. (2023). Steglich Esterification and Acid Chloride Conditions. [Link]

    • Citation Context: Comparison of esterification methodologies and solvent effects on reaction kinetics.

Sources

Controlling dihedral twist angle in phenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenyl Benzoate Synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to not only synthesize phenyl benzoate derivatives but also to precisely control the dihedral twist angle between the aromatic rings. Understanding and manipulating this critical structural parameter is key to tuning the properties of liquid crystals, designing pharmacologically active molecules, and developing advanced materials.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the challenges of conformational control in biaryl systems.

Conceptual Overview: The Dihedral Angle in Phenyl Benzoates

In phenyl benzoate, the dihedral (or torsional) angle refers to the twist between the two aromatic rings around the bonds connecting them to the central ester group.[1][2] Specifically, we consider two key angles: the rotation around the Ph-O bond and the rotation around the Ph-C(O) bond. For simplicity, the overall twist is often discussed as the angle between the planes of the two rings.[3][4][5]

This angle is not arbitrary; it is the result of a delicate balance between competing electronic and steric forces.[6] Controlling this angle is paramount because it dictates the molecule's overall 3D shape, which in turn influences its physical properties (like those needed for liquid crystals) and its ability to interact with biological targets in drug development.[6][7][8]

Core Principles of Dihedral Angle Control

The final conformation of a phenyl benzoate derivative is determined by three primary factors. Understanding their interplay is the first step toward rational design.

G A Target Dihedral Angle B Steric Hindrance (Ortho-Substituents) A->B C Electronic Effects (Repulsion/Attraction) A->C D Resonance/Conjugation (π-system overlap) A->D E Increased Angle (Twisted Conformation) B->E Dominates C->E e.g., Lone Pair Repulsion F Decreased Angle (Planar Conformation) D->F Favors Planarity

Caption: Key factors influencing the dihedral angle.

  • Steric Hindrance : This is the most dominant factor. When bulky substituents are placed at the ortho positions (the carbons adjacent to the ester linkage), they physically clash (van der Waals repulsion). To relieve this strain, the rings twist, increasing the dihedral angle.[6]

  • Electronic Effects : Electron-rich groups or atoms with lone pairs (e.g., -F, -OCH₃) at ortho positions can create electrostatic repulsion with each other or the π-electron clouds of the rings, favoring a more twisted structure.[6] Conversely, attractive non-covalent interactions can favor more planar arrangements.

  • Resonance and Conjugation : The ester group can participate in conjugation with both aromatic rings. This delocalization of π-electrons is maximized when the system is planar or near-planar. Therefore, resonance stabilization inherently favors a smaller dihedral angle.[6] The final observed angle is the minimum energy conformation balancing these opposing forces.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and characterization, providing potential causes and actionable solutions.

Q1: My final product has an unexpectedly large dihedral angle. What is the likely cause and how can I reduce it?

A1: An excessively large dihedral angle is almost always due to significant steric repulsion between ortho-substituents on one or both aromatic rings.

  • Primary Cause : You have likely used a starting phenol or benzoic acid with a bulky group (e.g., -CH₃, -Br, -NO₂) at an ortho position. Even small atoms like fluorine can cause significant twisting due to electrostatic repulsion between lone pairs.[6] In 2,2'-disubstituted biphenyls, this effect is magnified.

  • Solution 1 (Modify Precursors) : The most direct solution is to re-synthesize the molecule using precursors with smaller or no ortho-substituents. If an ortho-substituent is necessary for your application, choose the smallest possible group that serves the required electronic function.

  • Solution 2 (Shift Substituent Position) : If possible, move the critical substituent from the ortho to the meta or para position. This will largely eliminate the steric clash and allow the molecule to adopt a more planar conformation driven by resonance.

Q2: I am trying to synthesize a highly twisted phenyl benzoate with bulky ortho-groups, but my reaction yield is extremely low.

A2: This is a common problem where the very feature you want to introduce (steric bulk) is inhibiting the synthesis reaction itself.

  • Primary Cause : The bulky ortho-groups on your phenol or benzoyl chloride are sterically hindering the nucleophilic attack of the phenoxide on the electrophilic carbonyl carbon of the acylating agent. The transition state is too high in energy, slowing the reaction dramatically or preventing it altogether.

  • Solution 1 (Switch to a More Reactive Acylating Agent) : Instead of a substituted benzoyl chloride, consider using the corresponding acid anhydride. Anhydrides are often more reactive and may overcome the steric barrier.

  • Solution 2 (Use a Different Catalyst/Method) : Standard Schotten-Baumann conditions may fail here. Consider alternative esterification methods. For difficult esterifications between phenols and carboxylic acids, solid acid catalysts like RE-Y zeolite have been shown to be effective, as they can offer a different reaction environment.[9]

  • Solution 3 (Consider Biocatalysis) : Enzymes can offer remarkable specificity and reactivity. Recent research has shown that engineered ligases can successfully synthesize bulky phenyl benzoate esters from their acid and phenol precursors in aqueous media, providing an environmentally benign alternative for challenging substrates.[10][11]

  • Solution 4 (Change Coupling Strategy) : Instead of forming the ester bond last, consider a cross-coupling strategy (e.g., Suzuki-Miyaura coupling) to form the biaryl C-C bond if your target has a direct link between the rings.[12][13] This is more relevant for direct biaryl synthesis but is a key strategy for creating sterically hindered, axially chiral systems.[7][12][13]

Q3: My product seems to be a mixture of conformational isomers. How can I synthesize a stable, single atropisomer?

A3: Observing a mixture of conformers means the rotational energy barrier around the biaryl axis is low enough to allow interconversion at room temperature. To achieve stable atropisomers (axially chiral conformers that can be isolated), you must increase this barrier.

  • Primary Cause : The ortho-substituents are not large enough to sufficiently restrict rotation around the single bond connecting the aromatic rings.

  • Solution : The key is to introduce larger and more rigid ortho-substituents on both rings. The goal is to create a rotational energy barrier high enough (typically > 22-24 kcal/mol) to allow for isolation of the individual enantiomers at room temperature. This is a central concept in the synthesis of axially chiral biaryls.[7] Catalytic asymmetric coupling reactions, often employing copper, vanadium, or iron catalysts, are powerful methods for achieving this enantioselectively.[7][14][15]

FAQs and Experimental Protocols

This section provides answers to common practical questions and includes a general protocol for synthesis and characterization.

FAQ 1: What is a reliable, general-purpose method for synthesizing substituted phenyl benzoates in a research lab?

The Schotten-Baumann reaction is a classic, robust, and widely used method for this purpose.[16][17][18][19] It involves the reaction of a phenol with an acid chloride under basic aqueous conditions.

Protocol: Synthesis of Phenyl Benzoate (Schotten-Baumann Method)
  • Materials :

    • Phenol (or substituted phenol): 1.0 eq.

    • Benzoyl chloride (or substituted benzoyl chloride): 1.1 eq.

    • 10% Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Diethyl Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure :

    • In a round-bottom flask, dissolve the phenol (1.0 eq.) in a 10% NaOH solution (approx. 10 mL per 0.5 g of phenol).[16][17]

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add the benzoyl chloride (1.1 eq.) dropwise while stirring vigorously. A white solid should begin to precipitate.[17][18]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes to ensure completion.[17][19]

    • Collect the solid product by vacuum filtration. Break up any lumps and wash thoroughly with cold water to remove any unreacted phenol and NaOH.[17][19]

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.[9][17]

    • Dry the purified crystals and determine the yield and melting point. Confirm purity using TLC.[17]

Caution : Benzoyl chloride is a lachrymator and should be handled in a fume hood. Phenol is toxic and can cause severe skin burns.[17] Always wear appropriate personal protective equipment (PPE).

FAQ 2: How can I experimentally determine or predict the dihedral angle of my synthesized molecule?

A combination of experimental and computational methods provides the most complete picture of your molecule's conformation.

Caption: Workflow for dihedral angle determination.

  • Method 1: Single-Crystal X-ray Diffraction (SC-XRD) : This is the gold standard for unambiguously determining the molecular structure, including all bond lengths, bond angles, and dihedral angles, in the solid state.[3][4][5][20] If you can grow a suitable crystal of your compound, SC-XRD provides a precise and definitive answer for the crystalline conformation.

  • Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy : While not as direct as XRD, advanced NMR techniques can provide information about conformation in solution. For example, the Nuclear Overhauser Effect (NOE) can be used to measure through-space distances between protons on the different rings, which can then be used to infer the average dihedral angle. Measuring chemical shielding anisotropies (CSA) can also be correlated with dihedral angles.[21]

  • Method 3: Computational Chemistry : Using ab initio or Density Functional Theory (DFT) methods, you can calculate the potential energy of the molecule as a function of the dihedral angle.[6][22][23] This generates a conformational energy profile that shows which twist angles correspond to energy minima. The global minimum on this profile represents the most stable and therefore most likely conformation of the isolated molecule.[6][22][23] Software like Avogadro can be used for basic measurements on a modeled structure.[24]

FAQ 3: How does solvent choice affect my synthesis?

Solvent can impact esterification reactions by influencing reaction equilibria and kinetics.[25][26] For instance, some solvents may better solvate transition states, accelerating the reaction, while others can affect the position of the equilibrium.[25][27] For Schotten-Baumann reactions, the biphasic aqueous/organic nature is critical. For other esterification methods, the choice of an inert solvent that allows for azeotropic removal of water can be important for driving the reaction to completion.[9]

Data Summary: Substituent Effects on Dihedral Angles

The following table summarizes literature findings on how substituents can influence the dihedral angle between the two aromatic rings in phenyl benzoate and related biaryl systems. Note that exact values depend on the specific molecule and crystal packing forces, but the general trends are instructive.

Substituent (Position)Primary EffectTypical Impact on Dihedral AngleRationale
H (Unsubstituted)Resonance DominatesModerate (e.g., ~55-70°)[4][23]A balance between planarizing resonance and minimal steric clash of ortho-hydrogens.
-CH₃ (ortho)Steric HindranceSignificant Increase (e.g., >70°)[4]The bulky methyl group forces the rings apart to relieve van der Waals strain.[6]
-F (ortho)Electronic RepulsionSignificant IncreaseRepulsion between the fluorine lone pairs and the π-system of the other ring.[6]
-Cl (meta or para)Electronic PerturbationMinor ChangeSubstituents not in the ortho position have a much smaller direct impact on the twist angle.[16]
-NO₂ (para)Electronic PerturbationMinor ChangeThe effect is primarily electronic and does not introduce significant steric strain.[16]
References
  • Ding, Y., et al. (2002). THE CHEMOSELECTIVE PREPARATION OF THE SUBSTITUTED PHENYL BENZOATES USING RE–Y ZEOLITE AS CATALYST. Synthetic Communications, 32(14), 2149–2153. [Link]

  • Ghanem, A. & Aboul-Enein, H. Y. (2004). Effect of Various Solvents on the Esterification Reaction. ResearchGate. [Link]

  • Tamanaha, E., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Royal Society of Chemistry. [Link]

  • Jampilek, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. PubMed, 25(10), 2347-59. [Link]

  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]

  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. Graz University of Technology Research Portal. [Link]

  • Pabsch, K., et al. (2023). Influence of Solvents and Salts on CO2 Solubility and the Impact on an Esterification Reaction. Journal of Chemical & Engineering Data, 68(9), 2539-2553. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Kumpulainen, T., et al. (2023). The magic of biaryl linkers: the electronic coupling through them defines the propensity for excited-state symmetry breaking in quadrupolar acceptor–donor–acceptor fluorophores. Royal Society of Chemistry. [Link]

  • Tresadern, G., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. [Link]

  • Rathore, R., et al. (2012). Electron Density of HOMO at Biaryl Linkage Controls the Mechanism of Hole Delocalization. e-Publications@Marquette. [Link]

  • Study.com. (n.d.). Dihedral Angle | Definition, Calculation & Examples. Study.com. [Link]

  • Cobley, C. J., et al. (2007). Effect of the Dihedral Angle of Biaryl-Bridged Bisphosphite Ligands on Enantioselectivity and Regioselectivity of Asymmetric Hydroformylation. Organometallics, 26(13), 3229–3238. [Link]

  • UCSN. (2025). Measuring Molecules: Atomic Distances, Bond Angles & Dihedral Angles in chem3D. YouTube. [Link]

  • Li, G., & Kozlowski, M. C. (2009). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. NIH National Center for Biotechnology Information. [Link]

  • Havlin, R. H., et al. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. University of Illinois Urbana-Champaign. [Link]

  • Kumpulainen, T., et al. (2023). The magic of biaryl linkers: The electronic coupling through them defines the propensity for excited-state symmetry breaking in quadrupolar acceptor-donor-acceptor fluorophores. ResearchGate. [Link]

  • Computer-Aided Drug Design Virtual Lab. (n.d.). Dihedral angle calculation of a molecule. VLab.co.in. [Link]

  • MDAnalysis. (2020). Protein dihedral angle analysis. MDAnalysis User Guide. [Link]

  • Gendron, T., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15461–15466. [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Chemistry LibreTexts. [Link]

  • Maji, M., & Kumar, S. (2015). Asymmetric Oxidative Biaryl Coupling Reactions. Asymmetric Synthesis of Molecules with Planar Chirality. [Link]

  • Google Patents. (n.d.). EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions.
  • Dodani, S. C., et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]

  • Colobert, F., et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Royal Society of Chemistry. [Link]

  • Scribd. (n.d.). Synthesis of Phenyl Benzoate. Scribd. [Link]

  • Lunkad, A. (2021). Synthesis of Phenyl benzoate. YouTube. [Link]

  • Arshad, M. N., et al. (2014). 3-(2-Bromoacetyl)phenyl benzoate. NIH National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Molecular structure with atom numbering of phenyl ben. ResearchGate. [Link]

  • Studylib. (n.d.). Phenyl Benzoate: Chemistry Practical Manual. Studylib. [Link]

  • Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate. NIH National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Benzyl benzoate. Organic Syntheses Procedure. [Link]

  • Dziembowska, T., et al. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. [Link]

  • Tsuzuki, S., et al. (2001). Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. ACS Figshare. [Link]

  • Tamanaha, E., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Royal Society of Chemistry. [Link]

  • Fun, H.-K., et al. (2013). 2-Benzoyl-4-chloro-phenyl benzoate. PubMed. [Link]

Sources

Minimizing impurities in 4-Methylphenyl 4-bromobenzoate crude product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, purification, and troubleshooting of 4-Methylphenyl 4-bromobenzoate (also known as p-Tolyl 4-bromobenzoate).

This guide focuses on the Acyl Chloride Route (Schotten-Baumann conditions), as it is the standard high-yield method for synthesizing aryl esters of this type.

Product Code: 4MP-4BB-SYN Subject: Impurity Minimization & Troubleshooting Guide Applicable Protocols: Schotten-Baumann Esterification, Recrystallization, HPLC Analysis.

Reaction Optimization (The First Line of Defense)

Objective: Minimize the formation of the two primary impurities—4-Bromobenzoic acid (hydrolysis product) and p-Cresol oxidation byproducts (color bodies)—before the workup even begins.[1]

Reaction Workflow & Impurity Origins

The following diagram illustrates where impurities enter your system.

ReactionPathway Reactants Reactants: 4-Bromobenzoyl Chloride + p-Cresol MainRxn Main Reaction (Base Catalyst) Reactants->MainRxn SideRxn1 Side Reaction: Hydrolysis Reactants->SideRxn1 SideRxn2 Side Reaction: Phenol Oxidation Reactants->SideRxn2 Moisture Impurity Source: Atmospheric Moisture Moisture->SideRxn1 Oxygen Impurity Source: Dissolved Oxygen Oxygen->SideRxn2 Product Target Product: 4-Methylphenyl 4-bromobenzoate MainRxn->Product Impurity1 Impurity A: 4-Bromobenzoic Acid (White Solid) SideRxn1->Impurity1 Impurity2 Impurity B: Quinones/Color Bodies (Pink/Brown Oil) SideRxn2->Impurity2

Figure 1: Reaction pathway showing the origin of the two most common impurities: Acid hydrolysis products and oxidative color bodies.[1]

Critical Parameters Table
ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.05 eq. Acyl Chloride : 1.0 eq.[1] p-CresolUsing a slight excess of the chloride ensures the difficult-to-remove p-cresol is fully consumed. The excess chloride hydrolyzes to acid, which is easier to wash away than the phenol.
Solvent Anhydrous DCM or AcetonitrileWater causes immediate hydrolysis of 4-bromobenzoyl chloride into 4-bromobenzoic acid (Impurity A).[1]
Atmosphere Nitrogen / Argonp-Cresol is susceptible to oxidation, turning the mixture pink/brown. Inert gas prevents this.[1]
Temperature 0°C addition

RT stir
Controlling the exotherm prevents polymerization and minimizes side reactions.

Work-Up & Quenching (Impurity Removal)[1]

Objective: Separation of the target ester from the acidic impurities and base salts.

The "Double-Wash" Protocol

A common error is using a single wash step. Because p-Cresol is a weak acid (pKa ~10) and 4-Bromobenzoic acid is a stronger acid (pKa ~4), they require different removal strategies.

Step-by-Step Protocol:

  • Quench: Pour reaction mixture into ice water to hydrolyze remaining acyl chloride.

  • Phase Separation: Extract with Dichloromethane (DCM).

  • Wash 1 (Acidic Removal): Wash organic layer with 10% NaHCO₃ .[1]

    • Function: Converts 4-bromobenzoic acid to its water-soluble sodium salt.[1]

    • Note: CO₂ gas will evolve.[1] Vent frequently.

  • Wash 2 (Phenolic Removal): Wash organic layer with cold, dilute (0.5M) NaOH .[1]

    • Function: Deprotonates residual p-cresol (forming water-soluble phenoxide).[1]

    • Warning: Keep this wash cold (<5°C) and fast (<2 mins) .[1] Prolonged exposure to strong base will hydrolyze your ester product.

  • Final Rinse: Wash with Brine (saturated NaCl) to break emulsions and dry the organic layer.

Purification: Recrystallization Guide

If the crude product remains colored or has a depressed melting point (Target MP: 111–112°C [1]), recrystallization is required.[1]

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Dichloromethane (DCM) High Excellent for growing large crystals.[1] Dissolve in minimum hot DCM, add Hexane until turbid, then cool. [1]
Ethanol (Abs.) Medium Good for removing phenolic impurities, but the ester has low solubility even in hot ethanol.[1]
Acetone/Water Low Not recommended due to hydrolysis risk during heating.
Recrystallization Protocol (DCM/Hexane Method)[1]
  • Dissolve crude solid in the minimum amount of boiling DCM.

  • Optional: If the solution is pink/brown, add Activated Charcoal , boil for 5 mins, and filter hot through Celite.

  • Slowly add warm Hexane to the filtrate until a persistent cloudiness appears.

  • Add one drop of DCM to clear the solution.

  • Allow to cool to Room Temperature undisturbed, then move to 4°C fridge.

  • Filter crystals and wash with cold Hexane.

Troubleshooting & FAQs

Q1: My product has a persistent pink/reddish hue. How do I remove it?

Diagnosis: This is due to the oxidation of trace p-cresol into quinone-like impurities. Solution:

  • Dissolve the product in DCM.

  • Add Activated Carbon (10% by weight) .

  • Reflux for 10–15 minutes.

  • Filter through a Celite pad to remove the carbon.

  • Proceed to recrystallization.[1] Prevention: Always distill p-cresol before use if it looks brown, and run the reaction under Nitrogen.

Q2: My NMR shows a broad singlet at ~13 ppm and the melting point is low (e.g., 95-100°C).

Diagnosis: Contamination with 4-Bromobenzoic acid .[1][2] Cause: Incomplete washing or hydrolysis of the product during a hot base wash. Solution: Redissolve the solid in DCM and repeat Wash 1 (NaHCO₃) from the protocol above. Ensure the aqueous layer pH is >8.

Q3: I smell a "medicinal" or "tarry" odor from the purified solid.

Diagnosis: Residual p-Cresol .[1] Cause: Stoichiometry error (excess phenol used) or insufficient basic wash.[1] Solution: Recrystallize from Ethanol .[1] Ethanol is particularly good at keeping phenolic impurities in the mother liquor while the ester crystallizes out.

Q4: The product is oiling out instead of crystallizing.

Diagnosis: Impurity level is too high, preventing crystal lattice formation. Solution: "Seed" the mixture.

  • Scratch the inner wall of the flask with a glass rod (induces nucleation).[1]

  • Add a tiny crystal of pure product (if available) to the solution.

  • Cool the solution much more slowly (wrap flask in a towel).

Analytical Validation

Use the following parameters to validate the purity of your final product.

HPLC Purity Check
  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10)[1]
    
  • Detection: UV @ 254 nm

  • Retention Order:

    • 4-Bromobenzoic acid (Polar, elutes first)[1]

    • p-Cresol[1][3]

    • 4-Methylphenyl 4-bromobenzoate (Target, elutes last)

Decision Tree for Purification

PurificationTree Start Crude Product Analysis CheckColor Is the solid colored (Pink/Brown)? Start->CheckColor CheckMP Is MP < 110°C? CheckColor->CheckMP No CarbonTreat Action: Activated Charcoal Treatment in DCM CheckColor->CarbonTreat Yes BaseWash Action: Redissolve in DCM & Wash with NaHCO3 CheckMP->BaseWash Yes (Acid Impurity) Recryst Action: Recrystallize (DCM/Hexane) CheckMP->Recryst No (Just needs polish) CarbonTreat->CheckMP BaseWash->Recryst Final Final Product (White Needles) Recryst->Final

Figure 2: Decision tree for selecting the correct purification method based on crude product characteristics.

References

  • Crystal Structure & Synthesis: Harrison, W. T. A., & Yathirajan, H. S. (2011).[1] 4-Methylphenyl 4-bromobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.[1] Source:[Link] (Validates the synthesis using acid chloride/base in acetonitrile, recrystallization from dichloromethane, and melting point of 385 K / 112°C).

  • General Esterification Troubleshooting: Org. Synth. 1929, 9, 46. Esterification of phenols using acyl chlorides (Schotten-Baumann). Source:[Link] (Provides foundational protocols for phenol esterification).[1]

  • p-Cresol Impurity Management: Moradi, M., et al. (2021).[1] Simple Determination of p-Cresol in Plasma Samples. Iranian Journal of Pharmaceutical Research. Source:[Link] (Cited for physical properties and oxidation/stability behavior of p-cresol).[1]

Sources

Validation & Comparative

The Subtle Architect: A Comparative Guide to the Crystal Packing of 4-Methylphenyl 4-bromobenzoate and 4-bromophenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of solid-state chemistry, the precise arrangement of molecules within a crystal lattice is a critical determinant of a material's bulk properties. This guide delves into a comparative analysis of the crystal packing of two closely related aromatic esters: 4-Methylphenyl 4-bromobenzoate and 4-bromophenyl benzoate. The introduction of a single methyl group, a seemingly minor modification, serves as a powerful tool in crystal engineering, profoundly altering the landscape of intermolecular interactions and, consequently, the supramolecular architecture. For researchers in materials science and drug development, understanding these subtle structural influences is paramount for the rational design of crystalline materials with tailored physicochemical properties, such as solubility, stability, and bioavailability.

Introduction: A Tale of Two Esters and a Methyl Group

Aromatic esters are a cornerstone of organic materials chemistry, finding applications as pharmaceuticals, liquid crystals, and polymers. Their inherent rigidity and polarity provide a canvas for a variety of non-covalent interactions that direct their self-assembly into ordered crystalline forms. The two molecules at the heart of this guide, 4-Methylphenyl 4-bromobenzoate and 4-bromophenyl benzoate, provide an exemplary case study. The former possesses a methyl group on the para-position of the phenyl ring, while the latter has a hydrogen atom at the same position. This subtle distinction has profound consequences for their crystal packing, offering valuable insights into the principles of supramolecular chemistry.

Experimental Foundation: From Synthesis to Structural Elucidation

A robust comparison of crystal packing necessitates a rigorous experimental workflow, beginning with the synthesis of high-purity materials and culminating in high-resolution single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Both esters can be synthesized via standard esterification protocols, typically involving the reaction of 4-bromobenzoyl chloride with the corresponding phenol (p-cresol for 4-methylphenyl 4-bromobenzoate and 4-bromophenol for 4-bromophenyl benzoate) in the presence of a suitable base.

A Generalized Protocol for Ester Synthesis:

  • The appropriate phenol (1.0 equivalent) and a tertiary amine base such as triethylamine (1.2 equivalents) are dissolved in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • 4-bromobenzoyl chloride (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to ambient temperature and is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final ester.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified ester in an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The workflow is a multi-step process that requires meticulous execution.

Workflow for Single-Crystal X-ray Diffraction:

scxrd_workflow A Crystal Selection & Mounting B Data Collection A->B X-ray Source C Data Processing & Reduction B->C Integration D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares F Validation & Analysis E->F CIF Generation

Caption: A generalized workflow for structure determination by single-crystal X-ray diffraction.

The culmination of this process is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other essential parameters that define the crystal structure.

A Comparative View of the Crystal Structures

The crystallographic data for 4-Methylphenyl 4-bromobenzoate and a representative polymorph of 4-bromophenyl benzoate reveal significant differences in their solid-state architecture.

Molecular Structures

molecular_structures cluster_1 4-Methylphenyl 4-bromobenzoate cluster_2 4-bromophenyl benzoate mol1 Br-Ph-COO-Ph-CH₃ mol2 Br-Ph-COO-Ph-H

Caption: The chemical structures of the two aromatic esters under comparison.

Crystallographic Data Summary
Parameter4-Methylphenyl 4-bromobenzoate[3]4-bromophenyl benzoate[4][5]
Formula C₁₄H₁₁BrO₂C₁₃H₉BrO₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 15.02197.748
b (Å) 11.35855.5946
c (Å) 7.507726.814
β (°) ** 99.73090
V (ų) **1262.581162.3
Z 44
Dihedral Angle 54.43°58.43°
Key Interactions C-H···O interactions, Br···Br contactsChain formation, likely driven by π-π stacking

Note: 4-bromophenyl benzoate is known to exhibit polymorphism; the data presented here is for one of the reported forms.[6]

Analysis of Packing Motifs

4-Methylphenyl 4-bromobenzoate: The crystal structure of this molecule is characterized by weak C—H⋯O hydrogen bonds that link the molecules into supramolecular layers.[3] These layers are further connected by Br···Br contacts, a form of halogen bonding.[7][8] The presence of the methyl group introduces significant steric hindrance, which disrupts the potential for close-packed π-π stacking interactions between the aromatic rings.[9][10] This leads to a more open packing arrangement, as reflected in the larger unit cell volume compared to its non-methylated counterpart.

4-bromophenyl benzoate: In the absence of the sterically demanding methyl group, the molecules of 4-bromophenyl benzoate can adopt a more compact packing arrangement. The molecules are organized into infinite chains.[4][5] While the original report does not explicitly detail the driving forces for this chain formation, in such aromatic systems, π-π stacking interactions are a common and effective way to achieve efficient packing.[11][12][13] The parallel displaced or T-shaped arrangement of aromatic rings allows for favorable electrostatic and van der Waals interactions, leading to a denser crystal structure.

The Directing Influence of the Methyl Group

The comparison of these two structures provides a compelling illustration of how a single functional group can dictate the supramolecular assembly.

packing_influence cluster_methyl 4-Methylphenyl 4-bromobenzoate cluster_nonmethyl 4-bromophenyl benzoate A Presence of Methyl Group B Steric Hindrance A->B C Inhibition of π-π Stacking B->C D Dominance of Weaker Interactions (C-H···O, Br···Br) C->D E More Open Packing D->E F Absence of Methyl Group G Reduced Steric Hindrance F->G H Facilitation of π-π Stacking G->H I Formation of Densely Packed Chains H->I J More Compact Packing I->J

Caption: The influence of the methyl group on the crystal packing pathways.

The primary role of the methyl group in 4-Methylphenyl 4-bromobenzoate is one of steric hindrance.[9][10] It effectively acts as a "supramolecular protecting group," preventing the aromatic rings from approaching each other in the parallel fashion required for strong π-π stacking. As a result, the crystal lattice is stabilized by a network of weaker, yet collectively significant, C-H···O hydrogen bonds and halogen-halogen interactions.

Conversely, the lack of this steric impediment in 4-bromophenyl benzoate allows the molecules to optimize their packing through more energetically favorable π-π stacking interactions.[11][12] This leads to a more efficient use of space and a denser crystalline form.

Concluding Remarks

The comparative analysis of 4-Methylphenyl 4-bromobenzoate and 4-bromophenyl benzoate serves as a powerful testament to the principles of crystal engineering. A seemingly trivial modification at the molecular level—the addition of a methyl group—can fundamentally alter the balance of intermolecular forces, leading to distinct and predictable changes in the solid-state architecture. This understanding is not merely academic; it has profound practical implications. For pharmaceutical scientists, the ability to control crystal packing is essential for managing polymorphism, which directly impacts the solubility, stability, and efficacy of active pharmaceutical ingredients. For materials scientists, this knowledge is instrumental in the design of new materials with desired optical, electronic, and mechanical properties. This case study underscores the importance of a detailed structural understanding for the rational design and development of next-generation crystalline materials.

References

  • Hirshfeld Surface Analysis. (n.d.). In Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios - PMC.
  • Metrangolo, P., & Resnati, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2259-2270. [Link]

  • Jasinski, J. P., Butcher, R. J., Golen, J. A., & Gowda, B. T. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2869. [Link]

  • Biswas, A., Estarellas, C., Frontera, A., Ballester, P., Drew, M. G. B., Gamez, P., & Ghosh, A. (2012). Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: crystal packing and conglomerate formation. CrystEngComm, 14(15), 4949-4956. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromophenyl benzoate. In PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(7), 741-752. [Link]

  • LibreTexts. (2026, January 8). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. [Link]

  • Boldyreva, E. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • Male, L., & Yeung, H.-H. (2016). Intermolecular Interactions between Encapsulated Aromatic Compounds and the Host Framework of a Crystalline Sponge. Crystal Growth & Design, 17(1), 348-355. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering Editor's collection. Retrieved February 20, 2026, from [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192-o1193. [Link]

  • Cabaco, M. I., D'Almeida, T., Ben-Amotz, D., & Rebelo, L. P. N. (2010). Structure of π−π Interactions in Aromatic Liquids. Journal of the American Chemical Society, 132(5), 1616-1621. [Link]

  • Kitchin, J. R. (2024). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][7][9][14]triazines. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 560-565. [Link]

  • Thomas, S. P., & Guru Row, T. N. (2015). Discerning the Impact of Noncovalent Interactions via Simulated Crystal Growth: A Structural Study of Aromatic Esters. Crystal Growth & Design, 15(10), 4893-4903. [Link]

  • Molčanov, K., & Kojić-Prodić, B. (2020). Towards understanding π-stacking interactions between non-aromatic rings. IUCrJ, 7(Pt 1), 63-75. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 20, 2026, from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o88. [Link]

  • Ding, X. (2020). Halogen Bond in Crystal Engineering. JYX Digital Repository. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o771. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o771. [Link]

  • Massa, W. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. In ResearchGate. Retrieved from [Link]

  • Biswas, A., Estarellas, C., Frontera, A., Ballester, P., Drew, M. G. B., Gamez, P., & Ghosh, A. (2012). Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: crystal packing and conglomerate formation. CrystEngComm, 14(15), 4949-4956. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Brammer, L., Zordan, F., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c362. [Link]

  • Whittaker, J. J., Brock, A. J., Grosjean, A., Pfrunder, M. C., McMurtrie, J. C., & Clegg, J. K. (2021). Comment on "trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic" by S. Saha and G. R. Desiraju, Chem. Commun., 2018, 54, 6348. Chemical Communications, 57(40), 4974-4975. [Link]

  • Steed, J. W. (2015). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews, 115(6), 1995-2033. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 20, 2026, from [Link]

  • Mason, R. (1964). Molecular packing in crystals of the aromatic hydrocarbons. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 279(1377), 102-120. [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2259-2270. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o771. [Link]

  • Wikipedia. (n.d.). Stacking (chemistry). Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, October 1). How does π-electron stacking work?. Retrieved February 20, 2026, from [Link]

Sources

A Comparative Guide to the Analysis of Br...Br Halogen Interactions in p-tolyl 4-bromobenzoate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of crystal engineering and drug design, the nuanced world of non-covalent interactions plays a pivotal role in dictating molecular conformation, crystal packing, and, ultimately, the physicochemical properties of solid-state materials. Among these, halogen bonding has emerged as a significant and reliable tool for the construction of supramolecular architectures.[1] This guide offers an in-depth analysis of Bromine-Bromine (Br...Br) halogen interactions within the crystalline matrix of p-tolyl 4-bromobenzoate, a molecule of interest for its potential in developing novel materials and pharmaceuticals.

This publication will navigate through the experimental and computational methodologies employed to elucidate these subtle yet powerful interactions. We will provide a comparative overview of single-crystal X-ray diffraction, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), offering insights into the strengths and nuances of each technique. By understanding the causality behind experimental choices and the logic of data interpretation, researchers and drug development professionals can better leverage Br...Br interactions in their own work.

The Nature of Br...Br Halogen Interactions: A Brief Primer

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule.[2] This might seem counterintuitive given the high electronegativity of halogens. The phenomenon is explained by the concept of the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen's surface, centered along the R-X (in this case, C-Br) axis.[3] This positive region can then interact favorably with an electron-rich area, such as the lone pair of a heteroatom or the electron-rich equatorial belt of another halogen atom.

Br...Br interactions are broadly classified into two main geometries: Type I and Type II.

  • Type I: Characterized by two C-Br···Br angles being approximately equal (θ1 ≈ θ2). This geometry is typically considered to be a result of van der Waals forces.

  • Type II: Involves one C-Br···Br angle being close to 180° and the other near 90° (θ1 ≈ 180°, θ2 ≈ 90°). This "L-shaped" arrangement is a hallmark of a true halogen bond, where the positive sigma-hole of one bromine atom interacts with the negative equatorial region of the other.

The strength and directionality of these interactions are crucial in determining the packing of molecules in a crystal lattice, influencing properties such as melting point, solubility, and even mechanical behavior.

A Triumvirate of Analytical Techniques: A Comparative Overview

To comprehensively understand the Br...Br interactions in p-tolyl 4-bromobenzoate crystals, a multi-pronged approach is necessary. We will compare three powerful techniques: single-crystal X-ray diffraction, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is the cornerstone of solid-state chemistry, providing a precise three-dimensional map of the electron density within a crystal.[4] This allows for the unambiguous determination of atomic positions, bond lengths, and bond angles, which are fundamental to identifying and characterizing intermolecular interactions.

Causality in Experimental Choice: For studying weak interactions like halogen bonds, it is crucial to collect high-quality diffraction data, often at low temperatures (e.g., 100 K), to minimize thermal vibrations of atoms, which can obscure the subtle details of these interactions.[5]

Data Interpretation: The primary evidence for Br...Br interactions from X-ray diffraction data comes from the intermolecular distance between bromine atoms. A distance shorter than the sum of the van der Waals radii of two bromine atoms (typically around 3.70 Å) is a strong indicator of a significant interaction. Furthermore, the C-Br···Br angles are critical in distinguishing between Type I and Type II interactions.

Table 1: Key Crystallographic Parameters for Analyzing Br...Br Interactions

ParameterSignificanceTypical Values for Halogen Bonds
Br···Br Distance Indicates the strength of the interaction. Shorter distances imply stronger interactions.< 3.70 Å
C-Br···Br Angles (θ1, θ2) Differentiates between Type I (θ1 ≈ θ2) and Type II (θ1 ≈ 180°, θ2 ≈ 90°) geometries.-
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool that provides a visual and quantitative summary of all intermolecular interactions in a crystal.[2][6] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.[2]

Causality in Experimental Choice: This method is particularly useful for visualizing the landscape of intermolecular contacts and for quantifying their relative contributions to the overall crystal packing. It complements the geometric data from X-ray diffraction by providing a more holistic view of the forces at play.

Data Interpretation: The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance.[3]

  • Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and represent the strongest interactions.

  • White areas represent contacts close to the van der Waals separation.

  • Blue regions indicate contacts longer than the van der Waals radii.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total surface area.[7]

Table 2: Interpreting Hirshfeld Surface and Fingerprint Plot Features for Br...Br Interactions

FeatureInterpretation
Red spots on dnorm surface between Br atoms Strong evidence of a close Br...Br contact.
"Spikes" in the 2D fingerprint plot Characteristic of specific, directional interactions like halogen bonds.
Percentage contribution of Br...Br contacts Quantifies the relative importance of these interactions in the crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM): Probing the Electronic Nature of Bonds

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, bonds, and molecular structure.[8] It provides a rigorous framework for characterizing the nature of chemical bonds, including weak non-covalent interactions.

Causality in Experimental Choice: QTAIM is employed to move beyond geometric descriptions and to gain insight into the electronic nature of the Br...Br interaction. It can provide quantitative measures of bond strength and character.

Data Interpretation: QTAIM analysis focuses on the properties of the electron density (ρ) at the bond critical point (BCP), a point of minimum electron density between two interacting atoms. Key parameters at the BCP include:

  • Electron density (ρb): A measure of the electron density at the BCP. Higher values generally indicate a stronger interaction.

  • Laplacian of the electron density (∇²ρb): Indicates whether the electron density is concentrated or depleted at the BCP. For closed-shell interactions like halogen bonds, ∇²ρb is typically positive.

  • Total energy density (Hb): The sum of the kinetic (Gb) and potential (Vb) energy densities. A negative Hb is indicative of a significant degree of covalent character in the interaction.

Table 3: QTAIM Parameters for Characterizing Br...Br Interactions

QTAIM Parameter at BCPSignificance for Halogen Bonds
Electron Density (ρb) Correlates with interaction strength.
Laplacian of Electron Density (∇²ρb) Positive value indicates a closed-shell (non-covalent) interaction.
Total Energy Density (Hb) Sign indicates the nature of the interaction (negative for some covalent character, positive for purely electrostatic).

Comparative Analysis Workflow

The following workflow illustrates how these three techniques can be synergistically applied to analyze Br...Br interactions in a crystal structure. Due to the limited availability of a public CIF file for p-tolyl 4-bromobenzoate, we will use the crystallographic data for a closely related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, which contains the key structural motifs, to demonstrate the workflow.[9]

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Integrated Interpretation XRD 1. Single-Crystal X-ray Diffraction XRD_Data Obtain Crystallographic Information File (CIF) XRD->XRD_Data Geo_Analysis Geometric Analysis: - Br...Br distances - C-Br...Br angles XRD_Data->Geo_Analysis Interpretation Correlate geometric, visual, and electronic data to fully characterize the Br...Br halogen bonds. Geo_Analysis->Interpretation Hirshfeld 2. Hirshfeld Surface Analysis HS_Calc Generate Hirshfeld Surface and Fingerprint Plots Hirshfeld->HS_Calc HS_Visual Visualize dnorm surface and quantify contact contributions HS_Calc->HS_Visual HS_Visual->Interpretation QTAIM 3. QTAIM Analysis Wavefunction Calculate Wavefunction from CIF QTAIM->Wavefunction QTAIM_Calc Topological analysis of electron density (ρb, ∇²ρb, Hb at BCP) Wavefunction->QTAIM_Calc QTAIM_Calc->Interpretation Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HS_Generation Generate 3D Hirshfeld Surface CrystalExplorer->HS_Generation Property_Mapping Map dnorm, di, de surfaces HS_Generation->Property_Mapping FP_Generation Generate 2D Fingerprint Plots HS_Generation->FP_Generation Analysis Analyze surfaces and plots for Br...Br interactions Property_Mapping->Analysis FP_Generation->Analysis QTAIM_Workflow CIF Crystallographic Information File (CIF) Quantum_Chem Quantum Chemistry Software (e.g., Gaussian) CIF->Quantum_Chem Wavefunction Generate Wavefunction File Quantum_Chem->Wavefunction QTAIM_Software QTAIM Software (e.g., AIMAll) Wavefunction->QTAIM_Software Topological_Analysis Locate Bond Critical Points (BCPs) QTAIM_Software->Topological_Analysis Property_Analysis Analyze ρb, ∇²ρb, Hb at BCPs Topological_Analysis->Property_Analysis

Sources

Unit cell parameters and space group P21/c for p-tolyl 4-bromobenzoate

Crystallographic Profile: p-Tolyl 4-Bromobenzoate ( )

Content Type: Publish Comparison Guide Subject: Structural Characterization, Synthesis, and Comparative Analysis of Halogenated Aryl Benzoates.

Executive Summary & Technical Significance

p-Tolyl 4-bromobenzoate (

halogen bondingcrystal packing forces

This guide details the monoclinic


Crystallographic Parameters (The "Product")

The following data represents the definitive structural parameters for the

Table 1: Unit Cell Parameters
ParameterValueUncertainty
Crystal System Monoclinic-
Space Group

(No. 14)
-
a (

)
15.0219

b (

)
11.3585

c (

)
7.5077


(

)
99.730

Volume (

)
1262.58


Z (Formula Units) 4-
Calculated Density (

)
1.532 g/cm³-

Structural Insight: The molecule exhibits a significant twist, with a dihedral angle of 54.43(7)° between the p-tolyl and p-bromophenyl rings.[1][2][3][4] This non-planar conformation prevents simple


Comparative Analysis: Br vs. Cl Analogues

To evaluate the "performance" of the bromine substituent in directing crystal packing, we compare p-tolyl 4-bromobenzoate with its isostructural chlorinated analogue, p-tolyl 4-chlorobenzoate .

Performance Metrics: Packing Efficiency & Interaction Strength

The substitution of Chlorine for Bromine results in an anisotropic expansion of the unit cell. While both compounds crystallize in

Table 2: Structural Comparison (Isostructural Series)
Featurep-Tolyl 4-Bromobenzoate p-Tolyl 4-Chlorobenzoate Delta / Impact
Unit Cell Vol. 1262.58

1182.37

+6.8% (Br volume contribution)
a-axis 15.02

14.69

Expansion (accommodates Br···Br)
Packing Motif Layers in bc plane linked by Br···BrLayers in bc plane linked by Cl···ClBr contacts are stronger/more directional
Halogen Contact


Br contact is closer to van der Waals sum limit

Key Finding: The Br···Br contact distance (3.633 Å) is slightly shorter than the sum of van der Waals radii (3.70 Å), indicating a stabilizing Type II halogen bond . This interaction is the "performance differentiator," providing greater thermal stability and directional ordering compared to the chloro-analogue.

Experimental Protocol: Synthesis & Crystallization

To ensure the formation of the

Step-by-Step Methodology
  • Reagents:

    • 4-Bromobenzoyl chloride (1.0 eq)

    • p-Cresol (4-methylphenol) (1.0 eq)

    • Triethylamine (

      
      ) (Excess, ~1.2 eq)
      
    • Solvent: Acetonitrile (

      
      ) for reaction; Dichloromethane (DCM) for crystallization.
      
  • Reaction:

    • Dissolve equimolar amounts of acid chloride and phenol in acetonitrile.

    • Heat to reflux for 2 hours.

    • Cool to room temperature (RT).

  • Workup:

    • Add triethylamine to the cooled solution (scavenges HCl, precipitates

      
      ).
      
    • Pour mixture into cold water to precipitate the ester.

    • Filter the solid crude product.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in minimal Dichloromethane (DCM) .

    • Allow for slow evaporation at RT.

    • Result: Colorless block-like crystals suitable for X-ray diffraction.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and the critical checkpoints for phase purity.

SynthesisWorkflowReactantsReagents:4-Bromobenzoyl chloride+ p-CresolRefluxReflux in MeCN(2 Hours, Kinetic Control)Reactants->RefluxAcyl SubstitutionQuenchQuench:Add Et3N -> Pour in Ice WaterReflux->QuenchCool to RTCrudePrecipitate Crude EsterQuench->CrudePrecipitationCrystRecrystallization:DCM, Slow EvaporationCrude->CrystSolvent SwitchProductPure Crystal:p-Tolyl 4-bromobenzoate(P21/c Phase)Cryst->ProductThermodynamicOrdering

Figure 1: Synthetic workflow for isolating the P21/c polymorph of p-tolyl 4-bromobenzoate.

Structural Logic & Self-Assembly

Understanding why the molecule adopts this structure is crucial for designing derivatives. The crystal packing is not random; it is a hierarchical assembly driven by competing forces.

  • Molecular Conformation: The steric hindrance between the carbonyl oxygen and the ortho-hydrogens of the phenol ring forces the molecule to twist (Dihedral angle ~54°).

  • 2D Layer Formation: Molecules self-assemble into layers within the bc plane, driven by weak C-H···O hydrogen bonds (specifically between the carbonyl oxygen and aromatic protons).

  • 3D Stacking: These 2D layers stack along the a axis. The "glue" holding these layers together is the Br···Br interaction , which acts as a directional anchor.

PackingLogicMoleculeSingle Molecule(Twisted Conformation)H_BondsWeak C-H...O InteractionsMolecule->H_BondsDonors/AcceptorsLayersSupramolecular Layers(bc plane)H_Bonds->LayersAssemblyHalogenBr...Br Contacts(3.63 Å)Layers->HalogenStacking Vector (a-axis)CrystalFinal 3D Crystal(P21/c)Halogen->CrystalLattice Stabilization

Figure 2: Hierarchical self-assembly logic. The Br...Br interaction is the critical 'zipper' between layers.

References

  • Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[1][3][5][6][7] 4-Methylphenyl 4-bromobenzoate.[1][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.

    • Source: [1][3][7]

  • Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[1][3][5][6][7] 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2953.

    • Source: [1][3][7][9]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[1] 4-Bromophenyl benzoate.[1][2][6] Acta Crystallographica Section E: Structure Reports Online, 64(4), o763.

    • Source: [1][3][7]

Isostructural comparison of p-tolyl 4-bromobenzoate and 4-iodobenzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Exchange Strategy

In medicinal chemistry and materials science, the "halogen switch"—replacing a bromine atom with an iodine atom—is a critical tactic for tuning physicochemical properties without altering the fundamental crystal packing (isostructurality). This guide compares p-tolyl 4-bromobenzoate (p-TBB) and p-tolyl 4-iodobenzoate (p-TIB) .

While these analogs are often isostructural due to the geometric similarity of the halogen atoms, they exhibit distinct performance profiles driven by the sigma-hole (


-hole)  magnitude. The iodine analog typically offers enhanced halogen bonding capability and higher melting stability, whereas the bromine analog provides a balance of solubility and lipophilicity.

Structural & Crystallographic Analysis[1][2][3][4][5]

The core of this comparison lies in isostructurality —the phenomenon where two compounds crystallize with the same space group and packing motif despite chemical modification.[1]

Crystal Engineering Metrics

Both analogs generally crystallize in monoclinic systems (typically space group ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), forming centrosymmetric dimers driven by weak C-H···O hydrogen bonds and halogen[2]···O/N contacts.
Featurep-Tolyl 4-Bromobenzoate (p-TBB)p-Tolyl 4-Iodobenzoate (p-TIB)Impact of Substitution
Space Group

(Typical)

(Isostructural)
None (Packing motif preserved)
Halogen Radius 1.85 Å1.98 ÅUnit Cell Expansion (+3-5% Vol)
Polarizability Lower (

)
Higher (

)
Increased Dispersion Forces

-Hole Potential
Moderate Positive RegionStrong Positive RegionStronger Directional Anchoring
The Sigma-Hole Mechanism

The primary differentiator is the "sigma-hole"—a region of positive electrostatic potential on the tip of the halogen atom opposite the C-X bond. Iodine, being more polarizable, exhibits a larger and more positive


-hole than bromine, leading to stronger "halogen bonds" (XB) with nucleophiles (like carbonyl oxygens).

HalogenBonding cluster_strength Interaction Strength Donor C-X Bond (Donor) SigmaHole σ-Hole (Positive Potential) Donor->SigmaHole Polarization Interaction Halogen Bond (X···O) SigmaHole->Interaction Electrostatic Attraction Acceptor Nucleophile (C=O, N) Acceptor->Interaction Lone Pair Donation Br Bromine (Br) Moderate Interaction I Iodine (I) Strong Interaction Br->I Increasing Strength

Figure 1: Mechanism of Halogen Bonding. The interaction strength increases from Br to I due to the larger sigma-hole, influencing melting point and packing stability.

Physicochemical Performance Guide

For drug development, the choice between Br and I affects solid-state stability and bioavailability.

Thermal & Solubility Profile
Propertyp-TBB (Bromine)p-TIB (Iodine)Experimental Implication
Melting Point Lower (~90-100°C range)*Higher (+10-15°C vs Br)Iodine analogs require higher processing temps.
Lipophilicity (LogP) ~4.5~5.2Iodine analog is more lipophilic; lower aqueous solubility.
Lattice Energy LowerHigherIodine analog is mechanically harder and less soluble.

*Note: Unsubstituted p-tolyl benzoate melts at ~72°C. Halogenation at the para-position significantly raises this due to molecular symmetry and weight.

Experimental Protocols

Synthesis: Schotten-Baumann Esterification

This protocol ensures high purity for crystallographic comparison. It utilizes p-cresol and the respective 4-halobenzoyl chloride.

Reagents:

  • 4-Bromobenzoyl chloride (or 4-Iodobenzoyl chloride) (1.0 eq)

  • p-Cresol (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve p-cresol (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of 4-halobenzoyl chloride (10 mmol) in DCM (10 mL) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Wash organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals suitable for XRD.

Comparative Characterization Workflow

ExperimentalWorkflow cluster_analysis Parallel Analysis Start Crude Product Recryst Recrystallization (Ethanol/Slow Evap) Start->Recryst XRD Single Crystal XRD (Unit Cell & Packing) Recryst->XRD DSC DSC Thermal Analysis (Melting Point & Enthalpy) Recryst->DSC Compare Data Correlation (Isostructurality Check) XRD->Compare Packing Coeff DSC->Compare Lattice Energy

Figure 2: Experimental workflow for validating isostructurality and thermal performance.

Critical Analysis & Troubleshooting

When Isostructurality Fails

While Br/I exchange is a standard bioisostere strategy, it is not guaranteed.

  • Type I vs Type II Contacts: Bromine may favor "Type I" (head-on) contacts, while Iodine strongly favors "Type II" (side-on) halogen bonds due to its massive sigma-hole.

  • Steering Effects: If the Iodine-Oxygen interaction is too strong, it may distort the p-tolyl ring rotation, breaking the isostructural relationship found in the Bromine analog.

Validation Check: Calculate the Unit Cell Similarity Index (


) . If 

, the structures are isostructural. If

, the packing has significantly diverged.

References

  • Halogen Bonding Fundamentals: Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. [Link][3]

  • Synthesis of Benzoate Esters: Organic Syntheses, Coll. Vol. 1, p. 75 (1941); Vol. 3, p. 167 (1923). "Benzoyl Chloride and Schotten-Baumann Reaction." [Link]

  • Isostructurality in Halobenzoates: Saha, S., & Desiraju, G. R. (2018). "Trimorphs of 4-bromophenyl 4-bromobenzoate."[4] Chemical Communications.[4] (Note: Illustrates the complexity of polymorphism in this specific structural family). [Link]

  • Sigma-Hole Interactions: Politzer, P., et al. (2007). "The sigma-hole: an electrostatic explanation for the halogen bond." Journal of Molecular Modeling. [Link]

  • p-Tolyl Benzoate Physical Data: PubChem Compound Summary for CID 11982, p-Tolyl benzoate. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Methylphenyl 4-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

4-Methylphenyl 4-bromobenzoate (also known as p-Tolyl p-bromobenzoate) is a halogenated aromatic ester. Unlike simple organic waste, this compound requires strict segregation into Halogenated Waste Streams due to the presence of the bromine atom. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA RCRA regulations and poses significant environmental hazards, including the potential formation of toxic dioxins during incineration.

Chemical Identification Table
PropertyDataOperational Implication
Chemical Name 4-Methylphenyl 4-bromobenzoatePrimary identifier for waste tags.
Structure Esters of 4-bromobenzoic acid & p-cresolHydrolysis Risk: Breaks down into p-cresol (Toxic/Corrosive) and 4-bromobenzoic acid.
Formula

High carbon content; flammable if dissolved in organic solvents.
Molecular Weight ~291.14 g/mol Heavy organic molecule.
Physical State Solid (Crystalline)Requires solid waste protocols unless in solution.
Hazard Class Irritant / Aquatic Toxicity H-Codes: H315, H319, H411 (Predicted). Handle with Nitrile gloves.[1]
Waste Code Halogenated Organic CRITICAL: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is labeled Halogenated.

Pre-Disposal Assessment (The "Why" & Logic)

Before handling, you must classify the state of the chemical.[2] The disposal pathway is determined by whether the compound is a pure solid, a solution, or a hydrolysis byproduct.

The Halogen Rule

Because this molecule contains Bromine (Br), it falls under the Halogenated Waste category.[1]

  • Scientific Rationale: Incinerating halogenated organics with standard organic waste can generate hydrogen bromide (HBr) and brominated dioxins. Specialized high-temperature incineration with scrubbers is required.

Hydrolysis Warning

If this compound is exposed to strong acids or bases (e.g., during a reaction quench), the ester bond will cleave.

  • Byproduct 1: p-Cresol (4-Methylphenol) – Highly toxic and corrosive to skin.

  • Byproduct 2: 4-Bromobenzoic acid – Irritant.

  • Action: If hydrolysis is suspected, treat the waste as Toxic/Corrosive Halogenated Waste .

Waste Stream Decision Tree

WasteLogic Start Start: 4-Methylphenyl 4-bromobenzoate Waste State What is the physical state? Start->State Solid Pure Solid / Powder State->Solid Liquid Dissolved in Solution State->Liquid Debris Contaminated Gloves/Paper State->Debris SolidAction Pack in Wide-Mouth Jar Label: 'Solid Halogenated Waste' Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck DebrisAction Double Bag (Clear) Label: 'Contaminated Debris' Debris->DebrisAction HaloSolvent Combine in 'Halogenated Solvent' Carboy SolventCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Segregate! Label ENTIRE mix as 'Halogenated Waste' SolventCheck->NonHaloSolvent No (e.g., Acetone)

Figure 1: Decision logic for segregating halogenated ester waste streams.

Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf chemicals or excess synthesis product.

  • Container Selection: Use a clear, wide-mouth glass jar (HDPE is acceptable, but glass is preferred for aromatic esters to prevent leaching).

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[3]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-Methylphenyl 4-bromobenzoate".[4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Acetone.

  • Segregation:

    • The Golden Rule: If any halogenated compound is present, the entire container is Halogenated Waste.

    • Example: 1 gram of 4-Methylphenyl 4-bromobenzoate dissolved in 1 Liter of Acetone must be labeled "Halogenated Waste" (even though acetone is non-halogenated).

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4 or > 10: Neutralize to pH 6–8 before adding to the main carboy to prevent exothermic reactions or gas generation in the waste drum.

  • Carboy Compatibility: Ensure the waste carboy is compatible with the solvent (e.g., do not put DCM mixtures in standard LDPE carboys if long-term storage is expected; use fluorinated HDPE or glass).

Scenario C: Cleaning & Decontamination of Glassware
  • Solvent Rinse: Rinse glassware with a minimal amount of acetone or DCM.

  • Collection: Collect the first rinse into the Halogenated Liquid Waste container. Do not pour the first rinse down the drain.

  • Wash: Subsequent washes with soap and water can be drained, provided no visible solid residue remains.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to prevent exposure to the irritant solid or its hydrolysis products.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, wash surface) Contain->Clean Dispose 5. Disposal (Label as Halogenated Debris) Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water) to weigh down the powder, then scoop into a waste bag.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wash the surface with a dilute soap solution. Test surface pH if the spilled material was acidic/basic.

Regulatory Compliance (RCRA & Global Standards)

Adhering to these regulations ensures your laboratory remains compliant with federal and international safety standards.

  • EPA RCRA (USA): While 4-Methylphenyl 4-bromobenzoate is not explicitly P-listed or U-listed, it falls under Characteristic Waste if it exhibits toxicity (D001-D043) or if mixed with listed halogenated solvents (F-listed waste). Always characterize it as Halogenated to ensure proper incineration [1].

  • EU Waste Framework Directive: Classify as "Organic chemical waste containing dangerous substances" (EWC code 16 05 06*) [2].

  • Segregation Mandate: Never mix halogenated agents with strong oxidizers (e.g., Nitric Acid) or alkali metals, as this can lead to fire or explosion.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • European Commission. (2023). Waste Framework Directive: Guidance on classification of waste.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2023). 4-Methylphenyl 4-bromobenzoate Compound Summary. National Library of Medicine. [Link](Note: General structure reference).

Sources

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